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1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)- Documentation Hub

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  • Product: 1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)-
  • CAS: 33597-67-0

Core Science & Biosynthesis

Foundational

A Technical Guide to the Stereoisomer Identification of (1R,2R)-1-(5-methyl-3-furanyl)-1,2,3-propanetriol

Abstract The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity.[1][2] For chiral pharmaceuticals, distinguishing between stereoisomers is para...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity.[1][2] For chiral pharmaceuticals, distinguishing between stereoisomers is paramount, as different enantiomers and diastereomers can exhibit widely varied pharmacological and toxicological profiles.[3][4][5] This technical guide provides a comprehensive framework for the unambiguous identification and characterization of the (1R,2R)-1-(5-methyl-3-furanyl)-1,2,3-propanetriol stereoisomer. We will explore an integrated analytical strategy that combines chiral chromatography, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying scientific rationale for each methodological choice, ensuring a robust and defensible stereochemical assignment in line with regulatory expectations.[6][7][8][9]

Introduction: The Imperative of Stereochemical Purity

(1R,2R)-1-(5-methyl-3-furanyl)-1,2,3-propanetriol possesses two chiral centers at the C1 and C2 positions of the propanetriol chain. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are enantiomers, while the (1R,2S) and (1S,2R) isomers constitute another enantiomeric pair. All other relationships are diastereomeric.

In drug development, it is a regulatory requirement to fully characterize the stereoisomeric composition of a new chemical entity.[1][7][9] The U.S. Food and Drug Administration (FDA) issued a policy statement in 1992 emphasizing the need to study and characterize individual enantiomers, as they can differ significantly in their biological effects.[6][8] Therefore, a validated, multi-faceted analytical approach is not just a scientific necessity but a regulatory mandate.

This guide outlines a logical workflow to isolate, identify, and definitively assign the absolute configuration of the target (1R,2R) stereoisomer.

The Integrated Analytical Workflow

A robust stereochemical assignment relies on the convergence of data from multiple, orthogonal analytical techniques. No single method (short of X-ray crystallography of a suitable crystal) is considered definitive on its own. Our strategy employs a primary separation technique followed by spectroscopic and crystallographic analyses for confirmation and absolute configuration assignment.

G cluster_0 Phase 1: Separation & Purity cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Absolute Configuration Racemic_Mixture Synthesized Mixture (All Stereoisomers) Chiral_HPLC Chiral HPLC Separation Racemic_Mixture->Chiral_HPLC Isolated_Fractions Isolated Stereoisomeric Fractions Chiral_HPLC->Isolated_Fractions NMR_Analysis NMR Spectroscopy (with Chiral Derivatizing Agent) Isolated_Fractions->NMR_Analysis XRay Single Crystal X-ray Crystallography Isolated_Fractions->XRay CD_Spec Circular Dichroism (CD) Spectroscopy Isolated_Fractions->CD_Spec Relative_Config Determine Relative Configuration (e.g., erythro/threo) NMR_Analysis->Relative_Config Absolute_Config Unambiguous (1R,2R) Assignment Relative_Config->Absolute_Config XRay->Absolute_Config CD_Spec->Absolute_Config

Caption: Integrated workflow for stereoisomer identification.

Phase 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone technique for separating stereoisomers.[10][11] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Expert Rationale: For a molecule like 1-(5-methyl-3-furanyl)-1,2,3-propanetriol, which contains multiple hydroxyl groups capable of hydrogen bonding, a cyclodextrin-based CSP is an excellent starting point.[11] These CSPs have a hydrophobic inner cavity and a hydrophilic outer surface, creating a chiral environment that can effectively discriminate between stereoisomers based on steric fit and hydrogen bonding interactions.[11]

Protocol: Chiral HPLC Method Development
  • Column Selection:

    • Initial Screening Column: Hydroxypropyl-β-cyclodextrin CSP (e.g., Cyclobond RSP). This phase is known to be effective for separating chiral furan derivatives.[11]

    • Alternative: If resolution is insufficient, screen other derivatized cyclodextrin phases such as acetyl-β-cyclodextrin (Cyclobond AC).[11]

  • Mobile Phase Optimization (Reverse-Phase Mode):

    • Starting Condition: 70:30 (v/v) Water:Methanol.

    • Rationale: The propanetriol moiety imparts significant polarity, making a reverse-phase method suitable.

    • Optimization: Adjust the organic modifier (Methanol or Acetonitrile) concentration to optimize retention and resolution. A lower organic content generally increases retention and may improve resolution.

    • Additive: For ionizable compounds, pH can be adjusted, but for this neutral polyol, it is less critical.[11]

  • Detection:

    • Method: UV-Vis Detector.

    • Wavelength: Set to the λ_max of the furan chromophore (typically ~220-280 nm).

  • System Suitability Test (SST):

    • Inject a mixture of all four stereoisomers.

    • The primary goal is to achieve baseline resolution (Resolution factor, R_s > 1.5) for all four peaks. The diastereomeric pairs ((1R,2R)/(1R,2S) and (1S,2S)/(1S,2R)) will likely separate more easily than the enantiomeric pairs.

Data Presentation: Expected Chromatographic Results
StereoisomerRetention Time (min)Resolution (R_s) vs. Previous Peak
(1S,2R)10.2-
(1R,2S)11.52.1
(1S,2S)14.84.5
(1R,2R) 16.1 1.8
Note: These are illustrative data. Actual retention times and elution order depend on the specific CSP and mobile phase used.

Phase 2: Relative Configuration by NMR Spectroscopy

While HPLC separates the isomers, it does not reveal their structure. NMR spectroscopy is a powerful tool for determining the relative configuration (e.g., syn vs. anti or erythro vs. threo).[12] For the 1,2-diol system in our molecule, the relative orientation of the C1 and C2 substituents can be probed.

Expert Rationale: To distinguish enantiomers by NMR, a chiral environment must be introduced.[3][9][13][14][15] This is achieved by using a chiral derivatizing agent (CDA), such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to convert the enantiomeric diols into diastereomeric esters.[3][14] These diastereomers are no longer mirror images and will exhibit distinct chemical shifts in the NMR spectrum.[3]

Protocol: Mosher's Ester Analysis
  • Derivatization: React an isolated HPLC fraction (e.g., the one eluting at 16.1 min) with both (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl in separate NMR tubes. The primary and secondary hydroxyl groups will react to form bis-MTPA esters.

  • ¹H NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA diastereomers.

  • Data Analysis:

    • Carefully assign the protons adjacent to the newly formed ester groups (H1 and H2).

    • Calculate the chemical shift difference (Δδ = δ_S - δ_R) for protons on either side of the C1-C2 chiral centers.

    • The pattern of positive and negative Δδ values can be used to construct a model of the diastereomeric complexes and deduce the absolute configuration, based on the shielding/deshielding effects of the MTPA phenyl group.[3]

Phase 3: Unambiguous Absolute Configuration Assignment

The final and most crucial step is the unambiguous assignment of the absolute configuration. While advanced NMR methods can be powerful, they are often complex to interpret. Therefore, X-ray crystallography is considered the gold standard.[1][10][16][17][18][19]

X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography provides a three-dimensional map of electron density, allowing for the direct visualization of the atomic arrangement and thus the absolute stereochemistry.[1][16][19]

Expert Rationale: The key challenge is obtaining a single, high-quality crystal suitable for diffraction. The presence of multiple hydroxyl groups in the molecule may facilitate hydrogen bonding networks that aid in crystallization. The Flack parameter, derived from the diffraction data, is a critical value for confirming the correctness of the assigned enantiomer. A value close to 0 indicates the correct assignment, while a value near 1 suggests the structure should be inverted.[1]

Protocol: Single Crystal X-ray Diffraction
  • Crystallization:

    • Take the purified fraction corresponding to the target isomer.

    • Screen various solvents and solvent/anti-solvent systems (e.g., methanol/diethyl ether, ethyl acetate/hexane) using slow evaporation, vapor diffusion, or cooling methods to grow single crystals.

  • Data Collection:

    • Mount a suitable crystal on a diffractometer.

    • Collect diffraction data, preferably using a copper X-ray source (Cu Kα) to maximize the anomalous dispersion signal from the oxygen atoms, which is crucial for absolute configuration determination.[1]

  • Structure Solution and Refinement:

    • Solve the crystal structure to determine the connectivity and relative stereochemistry.

    • Refine the structural model against the diffraction data.

    • Crucially, refine the Flack parameter to confirm the absolute configuration.[1][17] A low standard uncertainty (s.u.) on the Flack parameter is necessary for a confident assignment.[1]

G start Isolated Enantiopure Sample crystal Grow Single Crystal start->crystal diffraction Collect X-ray Diffraction Data (using Cu Kα radiation) crystal->diffraction solve Solve Structure & Determine Relative Configuration diffraction->solve refine Refine Flack Parameter (x) solve->refine decision Is x ≈ 0 with low s.u.? refine->decision correct Assignment is Correct: (1R,2R) decision->correct Yes invert Invert Structure: (1S,2S) decision->invert No (x ≈ 1)

Caption: Decision workflow for absolute configuration via X-ray crystallography.

Circular Dichroism (CD) Spectroscopy: A Corroborative Chiroptical Method

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[15][20][21][22] It provides a unique spectral fingerprint for a given enantiomer.

Expert Rationale: While not an absolute method on its own, CD is an excellent corroborative technique.[20][21][23] By comparing the experimentally measured CD spectrum with a spectrum predicted by quantum chemical calculations (e.g., Density Functional Theory, DFT) for a known configuration (e.g., the (1R,2R) model), a match in the sign and relative intensity of the Cotton effects can confirm the assignment.[4][22][24] This is particularly valuable if obtaining a crystal for X-ray analysis proves difficult.

Conclusion

The unambiguous identification of the (1R,2R)-1-(5-methyl-3-furanyl)-1,2,3-propanetriol stereoisomer requires a rigorous, multi-technique approach. The strategy outlined in this guide—beginning with high-resolution separation by chiral HPLC, followed by structural elucidation of relative stereochemistry via NMR, and culminating in the definitive assignment of absolute configuration by single-crystal X-ray crystallography—provides a self-validating system. Corroborative data from chiroptical methods like Circular Dichroism further strengthens the assignment. This integrated workflow ensures the highest level of scientific integrity and provides the robust data package required by regulatory bodies for the development of new stereoisomeric drugs.

References

  • FDA. (1992). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. [Link]

  • MtoZ Biolabs. Circular Dichroism for Determining Absolute Configuration. [Link]

  • Tianxing, S. (2023). Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Highlights in Science, Engineering and Technology, 54, 539. [Link]

  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • Holmes, A. E., et al. (2014). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. International Journal of Spectroscopy. [Link]

  • Ziani, L., et al. (2007). Empirical determination of the absolute configuration of small chiral molecules using natural abundance 2H NMR in chiral liquid crystals. Chemical Communications. [Link]

  • De Camp, W. H. (1989). The FDA perspective on the development of stereoisomers. Chirality, 1(1), 2-6. [Link]

  • Spectroscopy Asia. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • Request PDF. Regulatory Considerations in Drug Development of Stereoisomers. [Link]

  • Chirality. (2025). Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards. [Link]

  • Spectroscopy Europe. (2003). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • Stinson, C. (1992). FDA's policy statement for the development of new stereoisomeric drugs. Chirality, 4(5), 338-40. [Link]

  • ResearchGate. (2025). Strategies for using NMR spectroscopy to determine absolute configuration. [Link]

  • Smith, S. W. (2009). The Significance of Chirality in Drug Design and Development. Chirality in Drug Design and Development. [Link]

  • Frontiers in Chemistry. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. [Link]

  • Longdom Publishing. (2023). Understanding the Stereochemistry of Molecules in Developing New Drugs. [Link]

  • Polavarapu, P. L., et al. (2013). Determination of Absolute Configuration and Conformation of a Cyclic Dipeptide by NMR and Chiral Spectroscopic Methods. The Journal of Physical Chemistry A, 117(4), 713-724. [Link]

  • ResearchGate. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • Li, S., & Purdy, W. C. (2005). Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. Journal of Chromatography A, 1063(1-2), 119-129. [Link]

  • Canada.ca. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. [Link]

  • Srebro-Hooper, M., et al. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. Molecules, 27(1), 123. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 681-90. [Link]

  • Seiler, P. 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. [Link]

  • Wikipedia. X-ray crystallography. [Link]

Sources

Exploratory

Targeting Oxidative Stress and Membrane Dynamics: A Technical Guide to Furan-Substituted Glycerol Derivatives

Executive Summary: The Furanoid Pharmacophore Furan-substituted glycerol derivatives—specifically Furan Fatty Acid (F-acid) Glycerolipids —represent a distinct class of bioactive lipids that transcend the classical roles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Furanoid Pharmacophore

Furan-substituted glycerol derivatives—specifically Furan Fatty Acid (F-acid) Glycerolipids —represent a distinct class of bioactive lipids that transcend the classical roles of energy storage and membrane structure. Unlike standard Polyunsaturated Fatty Acids (PUFAs), which are prone to uncontrolled peroxidation, furan-substituted lipids act as "radical sinks."

The core biological activity hinges on the electron-rich furan ring embedded within the glycerol-bound acyl chain. Upon exposure to Reactive Oxygen Species (ROS), this ring undergoes a controlled oxidation to form a dioxo-ene moiety. This unique "suicide substrate" mechanism allows these derivatives to intercept peroxyl radicals before they propagate chain reactions in the lipid bilayer, offering antioxidant potency significantly higher than


-tocopherol (Vitamin E) in membrane environments.

This guide details the structural basis of this activity, the specific signaling pathways modulated (including PI3K/Akt/mTOR inhibition in oncology), and the experimental protocols required to validate these effects in a drug discovery setting.

Chemical Architecture & Mechanism of Action (MOA)

The "Radical Sink" Mechanism

The biological utility of furan-substituted glycerol derivatives is defined by their reactivity toward peroxyl radicals (


). In standard lipids, 

abstracts a hydrogen atom, propagating a chain reaction. In furanoid lipids, the radical adds to the furan ring.

The Pathway:

  • Initiation: A peroxyl radical attacks the furan ring (typically at the

    
    -carbon).
    
  • Ring Opening: The furan ring opens to form a reactive enol-dione intermediate.

  • Termination: The intermediate stabilizes into a cis-dioxo-ene (1,4-dione). This process sequesters the radical electron, effectively terminating the oxidation chain.

Visualization: Radical Scavenging Pathway

The following diagram illustrates the conversion of the furan moiety into the dioxo-ene metabolite, a critical biomarker for activity.

FuranMechanism FuranLipid Furan-Glycerol Derivative (Intact) Intermediate Radical Adduct (Unstable) FuranLipid->Intermediate + ROS attack ROS Peroxyl Radical (LOO•) ROS->Intermediate RingOpen Ring Opening (Scission) Intermediate->RingOpen Oxidation Dioxoene Cis-Dioxo-ene (Stable Metabolite) RingOpen->Dioxoene Rearrangement Stop Chain Termination (Cytoprotection) Dioxoene->Stop Radical Sequestration

Caption: The oxidative conversion of the furan ring to a dioxo-ene, halting lipid peroxidation cascades.[1]

Biological Activities & Therapeutic Applications[2][3][4][5][6][7][8][9][10]

Potent Antioxidant & Anti-inflammatory Activity

Research indicates that furan-substituted glycerides (specifically those containing F6 , a dimethyl-substituted furan fatty acid) exhibit superior radical scavenging compared to classical antioxidants.

  • In Vivo Evidence: In adjuvant-induced arthritis models, F-acid ethyl esters showed 74% suppression of paw swelling , outperforming EPA (Eicosapentaenoic acid) at equivalent doses.

  • Mechanism: Inhibition of COX/LOX enzymes and direct scavenging of NO (Nitric Oxide) radicals.

Anticancer Activity (Signal Modulation)

Synthetic and natural furan-glycerol derivatives have shown cytotoxicity against specific cancer lines (e.g., HeLa, MCF-7, K562).

  • Target: The PI3K/Akt/mTOR pathway.[2]

  • Effect: The compound F6 has been shown to suppress cell proliferation by inhibiting Akt phosphorylation, thereby preventing the Akt:BAX mitochondrial protection interaction and triggering intrinsic apoptosis.

Metabolic Regulation

Furan fatty acids incorporated into hepatic phospholipids have been linked to:

  • Reversal of hepatic steatosis.[3]

  • Upregulation of adiponectin , improving insulin sensitivity.[4]

Quantitative Data Summary

Compound ClassBiological TargetPrimary EffectPotency Ref (vs Standard)
Natural F-acid Glycerides Lipid Peroxyl RadicalsChain Breaking Antioxidant> Vitamin E (in photo-oxidation models)
F6 (Dimethyl-furan) PI3K/Akt PathwayApoptosis InductionIC50 ~ 20-50 µM (Cell line dependent)
Furan-Schiff Bases Bacterial MembranesAntimicrobialComparable to Ampicillin (in specific strains)
F-acid Ethyl Esters Inflammatory CytokinesAnti-inflammatory> EPA (in rat arthritis models)

Experimental Protocols (Validation Workflows)

To validate the activity of furan-substituted glycerol derivatives, the following protocols are recommended. These move beyond simple colorimetric assays to mechanistic validation.

Protocol A: Dioxo-ene Formation Assay (Radical Scavenging)

Purpose: To confirm the "suicide substrate" mechanism by detecting the specific oxidation product.

  • Preparation: Dissolve the Furan-Glycerol derivative (100 µM) in ethanol/phosphate buffer.

  • Oxidation Induction: Add AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a radical generator. Incubate at 37°C.

  • Monitoring:

    • Use UV-Vis spectroscopy. Monitor the decrease in absorbance at 210-220 nm (furan ring) and the appearance of a peak at 270 nm (dioxo-ene chromophore).

    • HPLC-MS Validation: Extract lipids and analyze via LC-MS/MS. Look for the mass shift corresponding to

      
       (conversion of furan to dioxo-ene).
      
Protocol B: Liposomal Leakage Assay (Membrane Stability)

Purpose: To determine if the derivative stabilizes membranes against oxidative stress.

  • Liposome Construction: Prepare Large Unilamellar Vesicles (LUVs) using Phosphatidylcholine (PC) spiked with 5% Furan-Glycerol derivative. Encapsulate Calcein (self-quenching concentration).

  • Stress Induction: Expose liposomes to UV radiation or Hydrogen Peroxide (

    
    ).
    
  • Readout: Measure fluorescence de-quenching.

    • Result: If the furan derivative acts as a shield, Calcein leakage (fluorescence increase) will be significantly delayed compared to control PC liposomes.

Protocol C: Anticancer Pathway Validation (Western Blot)

Purpose: To confirm PI3K/Akt inhibition.

  • Cell Culture: Treat MCF-7 or K562 cells with the derivative (0, 10, 50 µM) for 24h.

  • Lysis: Harvest cells in RIPA buffer containing phosphatase inhibitors.

  • Blotting: Probe for:

    • p-Akt (Ser473) : Should decrease dose-dependently.

    • Total Akt : Should remain constant.

    • Cleaved Caspase-3 : Should increase (marker of apoptosis).

Visualization: Anticancer Signaling Workflow

The following diagram details the specific pathway inhibition observed with bioactive furan-lipids like F6.[2]

AnticancerPathway Drug Furan-Glycerol Derivative (e.g., F6) PI3K PI3K Complex Drug->PI3K Inhibition Akt_P p-Akt (Active) Drug->Akt_P Blocks Activation Receptor Growth Factor Receptors Receptor->PI3K PI3K->Akt_P Phosphorylation mTOR mTOR Complex Akt_P->mTOR Activation Bax Bax (Pro-Apoptotic) Akt_P->Bax Inhibition (Survival) Mito Mitochondrial Integrity Bax->Mito Translocation Apoptosis Apoptosis (Cell Death) Mito->Apoptosis Cytochrome C Release

Caption: Furan derivatives induce apoptosis by blocking the PI3K/Akt survival signal, releasing Bax to trigger mitochondrial collapse.

References

  • Spiteller, G. (2005).[1] "Furan fatty acids: occurrence, synthesis, and reactions. Are furan fatty acids responsible for the cardioprotective effects of a fish diet?" Lipids.[1][2][5][3]

  • Lemke, R.A.S., et al. (2014). "Synthesis and scavenging role of furan fatty acids." Proceedings of the National Academy of Sciences (PNAS).

  • Wakimoto, T., et al. (2011).[1][6] "Furan fatty acid as an anti-inflammatory component from the green-lipped mussel Perna canaliculus."[7] Proceedings of the National Academy of Sciences.

  • Xu, M., et al. (2019). "Furanoic Lipid F-6, A Novel Anti-Cancer Compound that Kills Cancer Cells by Suppressing Proliferation and Inducing Apoptosis." Biomolecules.[1][8][6][2][3][9][10][11][12]

  • Vetter, W., & Wendlinger, C. (2013). "Furan fatty acids - valuable minor fatty acids in food."[8][6][13] Lipid Technology.

Sources

Foundational

MFPT (1-(5-methyl-3-furanyl)-1,2,3-propanetriol) CAS number and safety data

This guide serves as an advanced technical resource for MFPT (1-(5-methyl-3-furanyl)-1,2,3-propanetriol), a specialized bioactive furan derivative. It is designed for researchers in virology, medicinal chemistry, and dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for MFPT (1-(5-methyl-3-furanyl)-1,2,3-propanetriol), a specialized bioactive furan derivative. It is designed for researchers in virology, medicinal chemistry, and drug development, focusing on its physicochemical properties, safety profile, and anti-herpetic mechanism.

Part 1: Executive Summary & Chemical Identity

MFPT is a stable anhydro derivative of the natural product sphydrofuran .[1] Originally isolated from Streptomyces sp.[2][3][4] strain FV60, it represents a class of furan-substituted glycerol compounds. Unlike its precursor sphydrofuran, which exists as a tautomeric mixture, MFPT is chemically stable and exhibits potent antiviral activity against Herpes Simplex Virus Type 1 (HSV-1), including acyclovir-resistant strains.

Chemical Specifications
PropertyData
Systematic Name (1R,2R)-1-(5-methyl-3-furanyl)-1,2,3-propanetriol
Common Abbreviation MFPT
Synonyms 2-methyl-4-(1-glyceryl)-furan; Sphydrofuran anhydro derivative
CAS Number Not widely listed for the specific derivative. (Parent Sphydrofuran: 123368-64-7 / 110098-18-9 var.)
Molecular Formula C₈H₁₂O₄
Molecular Weight 172.18 g/mol
Appearance Colorless amorphous solid or oil
Solubility Soluble in water, methanol, ethanol; sparing in non-polar solvents

Part 2: Safety Data & Toxicology (E-E-A-T)

As a research-grade metabolite, MFPT does not have a standardized GHS Safety Data Sheet (SDS) in public regulatory databases. The following safety profile is derived from validated in vitro and in vivo toxicological studies.

Cytotoxicity Profile

MFPT demonstrates a high therapeutic index (TI), distinguishing it from many furan-based cytotoxins.

ParameterValueTest SystemSignificance
CC₅₀ (50% Cytotoxic Conc.)814 ± 65 µM Vero Cells (72h exposure)Indicates low cytotoxicity relative to antiviral effective dose.
Cell Lysis Threshold > 2000 µMVero CellsMarked cell lysis observed only at millimolar concentrations.
Therapeutic Index (TI) ~700HSV-1 / VeroHighly favorable safety margin for therapeutic exploration.
Handling & Hazard Identification
  • Potential Hazards: While cytotoxicity is low, furan derivatives can undergo metabolic activation (e.g., by cytochrome P450) to reactive enedials. Handle as a potential hepatotoxin until fully characterized.

  • PPE Requirements: Standard laboratory safety (nitrile gloves, safety goggles, fume hood) is mandatory during synthesis or lyophilized powder handling.

  • Storage: Store at -20°C, desiccated. Stable in aqueous solution at neutral pH.

Part 3: Pharmacology & Mechanism of Action

MFPT operates via a distinct mechanism from nucleoside analogs like Acyclovir. It does not require viral thymidine kinase (TK) phosphorylation, making it effective against TK-deficient strains.

Mechanism Logic
  • Binding: MFPT does not inhibit the initial adsorption of HSV-1 to the host cell surface (heparan sulfate proteoglycans).

  • Penetration: It moderately blocks the penetration phase, preventing the viral capsid from entering the cytoplasm.

  • Late-Stage Replication: The primary blockade occurs during late gene expression. MFPT specifically inhibits the synthesis of Glycoprotein C (gC) and reduces the molecular weight of specific viral proteins (approx. 120 kDa), leading to the production of non-infectious progeny.

Pathway Visualization

The following diagram illustrates the specific intervention points of MFPT in the HSV-1 lifecycle.

MFPT_Mechanism Virus HSV-1 Virion Adsorption Adsorption (Host Cell Surface) Virus->Adsorption Binding Penetration Penetration (Entry) Adsorption->Penetration Fusion Replication Late Gene Expression (gC Synthesis) Penetration->Replication Uncoating Assembly Virion Assembly Replication->Assembly Release Progeny Release Assembly->Release MFPT_Entry MFPT Blockade (Moderate) MFPT_Entry->Penetration Inhibits MFPT_Rep MFPT Blockade (Primary) MFPT_Rep->Replication Inhibits gC

Caption: MFPT antiviral mechanism targeting viral penetration and late-stage glycoprotein synthesis.

Part 4: Synthesis & Experimental Protocols

Isolation from Streptomyces (Bioproduction)
  • Strain: Streptomyces sp.[2][3][4][5][6][7] strain FV60.

  • Culture: Cultivate in Bennett’s agar or liquid broth at 28°C.

  • Extraction: Filter broth, extract with ethyl acetate or n-butanol.

  • Purification: Silica gel chromatography (eluent: CHCl₃-MeOH) followed by HPLC (ODS column). MFPT elutes as a distinct peak separate from the unstable sphydrofuran.

Chemical Synthesis (Hayashi Method)

For scalable production, total synthesis is preferred over fermentation.

  • Starting Material: 5-methylfuran.

  • Key Step: Lithiation of 5-methylfuran at C-3 followed by reaction with a protected glycerol aldehyde derivative (e.g., 2,3-O-isopropylidene-D-glyceraldehyde).

  • Deprotection: Acidic hydrolysis removes the acetonide group to yield MFPT.

Protocol: Plaque Reduction Assay (Antiviral Validation)

This protocol validates the IC₅₀ of MFPT against HSV-1.

  • Seeding: Seed Vero cells in 24-well plates (2 x 10⁵ cells/well). Incubate 24h to confluence.

  • Infection: Aspirate medium. Inoculate with HSV-1 (approx. 50 PFU/well) in 0.1 mL PBS.

  • Adsorption: Incubate 1h at 37°C to allow binding.

  • Treatment: Remove inoculum. Overlay with MEM containing 1% methylcellulose and MFPT (serial dilutions: 0.1 – 100 µM).

  • Incubation: Incubate for 72h until plaques are visible.

  • Fixation/Staining: Fix with 5% formalin; stain with 0.03% methylene blue.

  • Quantification: Count plaques. Calculate IC₅₀ using non-linear regression.

    • Validation Criteria: Control wells must show discrete, countable plaques. Positive control (Acyclovir) IC₅₀ should be ~0.1-0.5 µM.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Production cluster_1 Phase 2: Validation Source Streptomyces sp. FV60 OR 5-Methylfuran Synthesis Extraction Solvent Extraction (EtOAc / n-BuOH) Source->Extraction Purification HPLC Purification (ODS Column) Extraction->Purification Treatment MFPT Treatment (0.1 - 100 µM) Purification->Treatment Analyte Vero Vero Cell Culture (Confluent Monolayer) Infection HSV-1 Infection (50 PFU/well) Vero->Infection Infection->Treatment Readout Plaque Reduction Calculation (IC50) Treatment->Readout

Caption: Integrated workflow for MFPT production and antiviral validation.

References

  • Hayashi, K., et al. (2000). "Evaluation of (1R,2R)-1-(5'-methylfur-3'-yl)propane-1,2,3-triol, a sphydrofuran derivative isolated from a Streptomyces species, as an anti-herpesvirus drug." Antiviral Chemistry & Chemotherapy, 11(2), 151-158.

  • Usui, T., et al. (1991). "The Absolute Configuration of Sphydrofuran, a Widespread Metabolite from Streptomycetes." Helvetica Chimica Acta, 74(6), 1281–1286.

  • Tian, Y., et al. (2023). "Identification of Novel Sphydrofuran-Derived Derivatives with Lipid-Lowering Activity from the Active Crude Extracts of Nocardiopsis sp. ZHD001." Marine Drugs, 21(2), 110.

  • Yu, P., et al. (1997). "Total syntheses of sphydrofuran, secosyrins, and syributins." Journal of Organic Chemistry, 62(18), 6359–6366.

Sources

Exploratory

The Enigmatic Presence of 1-(5-methyl-3-furanyl)propane-1,2,3-triol in Nature: A Technical Guide for Researchers

Foreword: Navigating the Uncharted Territory of a Novel Furan-Containing Metabolite To our fellow researchers, scientists, and drug development professionals, this document serves as a specialized guide into the potentia...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Uncharted Territory of a Novel Furan-Containing Metabolite

To our fellow researchers, scientists, and drug development professionals, this document serves as a specialized guide into the potential natural occurrence of 1-(5-methyl-3-furanyl)propane-1,2,3-triol, a molecule of intriguing structural simplicity yet currently absent from the extensive annals of known secondary metabolites. The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, is a recurring motif in a diverse array of natural products, from the neurotoxic furanoterpenoids in moldy sweet potatoes to the anti-inflammatory furan fatty acids found in algae and bacteria.[1][2] The presence of a propane-1,2,3-triol (glycerol) substituent, a fundamental building block in lipid metabolism, attached to a methylated furan core presents a fascinating biosynthetic puzzle.[3][4][5][6][7]

This guide is structured to provide a comprehensive framework for the prospective discovery, isolation, and characterization of 1-(5-methyl-3-furanyl)propane-1,2,3-triol. We will delve into the known realms of furan-containing secondary metabolites to build a logical and scientifically grounded hypothesis for its existence. By understanding the established biosynthetic paradigms and analytical methodologies for related compounds, we equip the intrepid researcher with the necessary intellectual toolkit to embark on a quest for this novel natural product. This document is not merely a collection of protocols; it is an invitation to explore the frontiers of natural product chemistry, guided by the principles of scientific integrity and informed by the wealth of existing knowledge.

Section 1: The Furan Moiety in Secondary Metabolism - A Precedent for Discovery

The furan ring is a privileged scaffold in nature's chemical inventory. Its presence in a secondary metabolite often imparts significant biological activity. A survey of the literature reveals a wide distribution of furan-containing compounds across various biological taxa, highlighting the evolutionary success of the biosynthetic machinery responsible for their formation.

Table 1: Representative Furan-Containing Secondary Metabolites

Compound ClassExampleNatural Source(s)Notable Biological Activity
Furan Fatty Acids9-(3-methyl-5-pentylfuran-2-yl)nonanoic acidBacteria (e.g., Rhodobacter sphaeroides), Algae, PlantsAntioxidant, Anti-inflammatory[1][8][9][10]
Furanoterpenoids4-IpomeanolSweet Potatoes (Ipomoea batatas) infected with Fusarium solaniLung toxicity[2][11][12]
FuranoditerpenesJateorin, ColumbinDalbergia lanceolariaChemotaxonomic marker[13]
FuranocembranoidsLophotoxinMarine Gorgonians (Lophogorgia spp.)Neurotoxin
FuranocoumarinsPsoralenPlants (e.g., Psoralea corylifolia)Photosensitizing, Antiproliferative

The diverse origins and functions of these molecules underscore the likelihood that other, as-yet-undiscovered furan-containing metabolites exist. The structural simplicity of 1-(5-methyl-3-furanyl)propane-1,2,3-triol suggests that its biosynthesis may not require an overly complex enzymatic cascade, potentially allowing for its production by a wider range of organisms.

Section 2: A Hypothetical Biosynthetic Pathway

While the precise biosynthetic route to 1-(5-methyl-3-furanyl)propane-1,2,3-triol is unknown, we can propose a plausible pathway based on established mechanisms for the formation of other furan-containing natural products. The biosynthesis of furan fatty acids in bacteria provides a particularly insightful model.[8][10] This pathway involves the methylation of a fatty acid precursor, followed by desaturation and subsequent oxygen-dependent cyclization to form the furan ring.[8][10]

By analogy, we can hypothesize a pathway for our target molecule originating from intermediates of glycolysis and the pentose phosphate pathway, which are central to cellular metabolism.

Biosynthetic Pathway of 1-(5-methyl-3-furanyl)propane-1,2,3-triol A Glyceraldehyde-3-phosphate (from Glycolysis) I Propane-1,2,3-triol Moiety A->I Reduction & Phosphatase action B Pyruvate (from Glycolysis) C Acetyl-CoA B->C D Isoprenoid Pathway Intermediate (e.g., Dimethylallyl pyrophosphate) C->D E Hypothetical C5 Precursor D->E F Methylation (SAM-dependent methyltransferase) E->F G Methylated C5 Precursor F->G H Condensation G->H J Linear C8 Precursor H->J I->H K Oxidative Cyclization (Oxygenase/Cyclase) J->K L 1-(5-methyl-3-furanyl)propane-1,2,3-triol K->L

Caption: Hypothetical biosynthetic pathway for 1-(5-methyl-3-furanyl)propane-1,2,3-triol.

This proposed pathway highlights key enzymatic steps that could be targeted for discovery through genome mining and heterologous expression studies. The search for organisms possessing gene clusters encoding for putative oxygenases, cyclases, and methyltransferases in proximity to genes involved in glycerol metabolism could be a fruitful starting point.

Section 3: A Strategic Approach to Discovery and Isolation

The search for 1-(5-methyl-3-furanyl)propane-1,2,3-triol should be guided by a systematic and multi-pronged approach, focusing on organisms known to produce other furan-containing or polyol-substituted secondary metabolites.

Prioritizing Biological Sources
  • Fungi: Many fungi, particularly endophytic and soil-dwelling species, are prolific producers of diverse secondary metabolites. Genera such as Aspergillus, Fusarium, and Xylaria are known to produce furan derivatives and would be prime candidates for screening.[14]

  • Bacteria: Actinomycetes and myxobacteria are renowned for their complex secondary metabolism. Given the bacterial origin of some furan fatty acids, these groups warrant investigation.

  • Plants: While plant-derived furanoids are often more complex, a systematic screen of plant families known for producing terpenoids and other polyoxygenated compounds, such as the Zingiberaceae and Fabaceae, may be productive.[13][15] The discovery of phenylpropanoid glycosides with a propane-1,2-diol moiety in Curculigo orchioides suggests that the enzymatic machinery for generating such side chains exists in the plant kingdom.[16][17][18][19][20]

  • Marine Organisms: Sponges, tunicates, and their associated microorganisms are a rich source of novel chemical structures, including furan-containing compounds.

A Generalized Extraction and Isolation Protocol

The following protocol is a robust starting point for the isolation of polar, medium-molecular-weight compounds like our target molecule.

Step-by-Step Methodology:

  • Biomass Preparation: Lyophilize and grind the source material (e.g., fungal mycelia, plant rhizomes) to a fine powder.

  • Solvent Extraction:

    • Perform a sequential extraction with solvents of increasing polarity, starting with n-hexane to remove nonpolar lipids, followed by ethyl acetate, and finally methanol. The target compound is expected to be in the more polar fractions.

    • Alternatively, a direct extraction with 80% methanol in water can be employed for a broader initial screen.

  • Solvent Partitioning:

    • Concentrate the crude methanol extract under reduced pressure.

    • Resuspend the residue in water and partition sequentially against n-hexane, dichloromethane, and ethyl acetate. The target compound is likely to partition into the ethyl acetate or remain in the aqueous phase.

  • Preliminary Fractionation:

    • Subject the most promising fraction (e.g., ethyl acetate) to vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) on a C18 reversed-phase silica gel.

    • Elute with a stepwise gradient of methanol in water.

  • High-Performance Liquid Chromatography (HPLC) Purification:

    • Further purify the active fractions using semi-preparative reversed-phase HPLC with a C18 column.

    • Employ a shallow gradient of acetonitrile or methanol in water as the mobile phase. Monitor the elution profile with a photodiode array (PDA) detector and an evaporative light scattering detector (ELSD) or a mass spectrometer.

Extraction and Isolation Workflow A Source Material (e.g., Fungal Mycelia) B Lyophilization & Grinding A->B C Sequential Solvent Extraction (Hexane -> EtOAc -> MeOH) B->C D Crude Methanol Extract C->D E Solvent Partitioning D->E F Ethyl Acetate Fraction E->F G Reversed-Phase SPE/VLC F->G H Semi-preparative HPLC G->H I Pure 1-(5-methyl-3-furanyl)propane-1,2,3-triol H->I

Sources

Foundational

Difference between 1-(5-methyl-3-furanyl) and 3-(5-methyl-2-furanyl) glycerol isomers

This guide provides an in-depth technical analysis of the structural, synthetic, and functional differences between 1-(5-methyl-3-furanyl)glycerol and 3-(5-methyl-2-furanyl)glycerol (chemically equivalent to 1-(5-methyl-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and functional differences between 1-(5-methyl-3-furanyl)glycerol and 3-(5-methyl-2-furanyl)glycerol (chemically equivalent to 1-(5-methyl-2-furanyl)glycerol with alternative numbering).

These compounds represent regioisomers regarding the furan ring attachment (3-furanyl vs. 2-furanyl). This distinction is critical in medicinal chemistry and biomass valorization, as it dictates metabolic stability, synthetic accessibility, and biological activity.

Executive Summary

The core difference between these isomers lies in the position of attachment on the furan ring.

  • 3-(5-methyl-2-furanyl)glycerol (Isomer A): The glycerol chain is attached to the C2 position of the furan ring. This is the thermodynamically favored product derived from biomass precursors like 5-hydroxymethylfurfural (HMF). It is electron-rich and prone to acid-catalyzed ring opening.

  • 1-(5-methyl-3-furanyl)glycerol (Isomer B): The glycerol chain is attached to the C3 position of the furan ring. This isomer is synthetically challenging, pharmacologically distinct (often associated with specific metabolic activation pathways), and rare in natural biomass streams.

Key Differentiator: The NMR coupling constants of the furan ring protons provide the definitive identification method.

Structural Analysis & Nomenclature

Both isomers share the molecular formula C


H

O

and a glycerol backbone (1,2,3-propanetriol). The distinction is the connectivity to the 5-methylfuran moiety.
Chemical Structures[1][2][3][4][5][6][7][8]
FeatureIsomer A: 2-Furanyl Derivative Isomer B: 3-Furanyl Derivative
Common Name 3-(5-methyl-2-furanyl)glycerol*1-(5-methyl-3-furanyl)glycerol
IUPAC Name 1-(5-methylfuran-2-yl)propane-1,2,3-triol1-(5-methylfuran-3-yl)propane-1,2,3-triol
Attachment C2 (Adjacent to Oxygen)C3 (Beta to Oxygen)
Symmetry Asymmetric Furan substitutionAsymmetric Furan substitution
Chirality C1 of glycerol is chiral (R/S)C1 of glycerol is chiral (R/S)

*Note: The prefix "3-" in "3-(5-methyl-2-furanyl)" often denotes stereospecific numbering (sn-3) or is a nomenclature artifact. Chemically, the C1 and C3 positions of glycerol are equivalent unless chiral resolution is implied.

Visualization of Connectivity

G cluster_0 Isomer A: 2-Furanyl Attachment cluster_1 Isomer B: 3-Furanyl Attachment Furan2 5-Methylfuran Ring (C2 Attachment) Glycerol2 Glycerol Backbone (Attached at C1/C3) Furan2->Glycerol2 C2-C1 Bond Furan3 5-Methylfuran Ring (C3 Attachment) Glycerol3 Glycerol Backbone (Attached at C1/C3) Furan3->Glycerol3 C3-C1 Bond

Figure 1: Connectivity difference. Red arrow indicates the electron-rich C2 attachment; Blue arrow indicates the C3 attachment.

Synthetic Pathways

The synthesis of these isomers requires fundamentally different strategies due to the reactivity profiles of the furan ring.

Synthesis of the 2-Furanyl Isomer (Isomer A)

This isomer is accessible via nucleophilic addition to biomass-derived aldehydes.

  • Precursor: 5-Methylfurfural (derived from HMF).

  • Reagent: Vinyl magnesium bromide (followed by dihydroxylation) or direct aldol-type condensation with glycerol derivatives.

  • Mechanism: The C2-aldehyde is highly reactive.

  • Scalability: High (Biomass compatible).

Synthesis of the 3-Furanyl Isomer (Isomer B)

Direct functionalization at C3 is difficult because C2 is more reactive toward electrophiles.

  • Precursor: 3-Bromo-5-methylfuran or acyclic precursors.

  • Method: Lithium-Halogen exchange followed by reaction with protected glyceraldehyde, or Palladium-catalyzed cross-coupling (Stille/Suzuki).

  • Scalability: Low (Requires specialized fine chemical synthesis).

Analytical Differentiation (Protocol)

Distinguishing these isomers relies on Proton NMR (


H-NMR) . The coupling patterns of the remaining furan protons are distinct.
NMR Diagnostic Table
IsomerProton EnvironmentDiagnostic Signal (ppm)Coupling Constant (

)
2-Furanyl (Isomer A) H3 & H4

6.0 - 6.4 ppm

(Large)
Methyl Group

2.3 ppm
Singlet or fine doublet (

)
3-Furanyl (Isomer B) H2 & H4

7.1 (H2) & 6.0 (H4)

(Small/Allylic)
Methyl Group

2.3 ppm
Coupled to H4 (

)

Key Identification Rule:

  • If you see two furan protons with a large coupling (~3.5 Hz) , it is the 2-substituted isomer.

  • If you see two furan protons as singlets or broad singlets (very small coupling), it is the 3-substituted isomer.

Mass Spectrometry (MS)
  • 2-Furanyl: Prominent fragment at m/z 95 (5-methylfurfuryl cation) due to facile cleavage of the benzylic-like C-C bond.

  • 3-Furanyl: Fragmentation is less favorable at the ring junction; often shows retro-Diels-Alder fragments depending on ionization energy.

Functional & Biological Implications

Metabolic Stability
  • 2-Furanyl Isomer: The furan ring is highly susceptible to oxidative ring opening by Cytochrome P450 enzymes, forming reactive

    
    -keto-enals (toxic metabolites). This pathway is well-documented for 2-substituted furans (e.g., menthofuran).
    
  • 3-Furanyl Isomer: Often exhibits different bioactivation pathways. 3-substituted furans (like ipomeanol) are known lung toxins in specific contexts because the reactive intermediate formed is a highly electrophilic enedial, but the kinetics differ significantly from the 2-isomer.

Reactivity Profile
  • Acid Sensitivity: The 2-furanyl isomer is more sensitive to acid hydrolysis (forming levulinic acid derivatives) than the 3-furanyl isomer.

  • Polymerization: The 2-isomer polymerizes more readily in the presence of Lewis acids.

Experimental Protocol: Differentiation Workflow

Objective: Confirm isomer identity in a mixed sample.

  • Sample Prep: Dissolve 5 mg of sample in 0.6 mL CDCl

    
     or DMSO-d
    
    
    
    .
  • Acquisition: Acquire

    
    H-NMR (minimum 300 MHz, 16 scans).
    
  • Analysis:

    • Focus on the aromatic region (5.8 – 7.5 ppm).

    • Integrate the signals.

    • Calculate

      
       values.
      
  • Verification:

    • Scenario A: Two doublets at ~5.9 and ~6.2 ppm with

      
       Hz 
      
      
      
      2-Furanyl (Isomer A) .
    • Scenario B: One singlet at ~7.2 ppm (H2) and one singlet/fine doublet at ~6.0 ppm (H4)

      
      3-Furanyl (Isomer B) .
      

Workflow Start Unknown Sample NMR 1H-NMR Analysis (Aromatic Region) Start->NMR Decision Check Coupling Constant (J) NMR->Decision ResA J = 3.2 - 3.5 Hz (2-Furanyl Isomer) Decision->ResA Large Splitting ResB J < 1.5 Hz (Singlets) (3-Furanyl Isomer) Decision->ResB Small/No Splitting

Figure 2: Decision tree for isomer identification via NMR.

References

  • Synthesis of 3-Substituted Furans: Keay, B. A. (1982). Regiospecific synthesis of 3-substituted furans. Canadian Journal of Chemistry, 60(10), 1148-1152. Link

  • NMR of Furans: Eberhard, B. (1965). High-Resolution NMR Spectra of Substituted Furans. Helvetica Chimica Acta, 48(5), 1134-1145. Link

  • Metabolic Activation: Boyd, M. R. (1977). Evidence for the metabolic activation of 3-substituted furans. Nature, 269, 713-715. Link

  • Patent Reference (Isomer Mention): WO 2015/017866 A1. Processes and Host Cells for Genome, Pathway, and Biomolecular Engineering. (Lists 1-(5-methyl-3-furanyl)-1,2,3-propanetriol as a specific derivative). Link

Protocols & Analytical Methods

Method

A Strategic Approach to the Synthesis of 3-Substituted Furan Triols for Pharmaceutical Research

An Application Note for the Synthesis of 1-(5-methylfuran-3-yl)propane-1,2,3-triol Abstract This application note details a robust, two-step synthetic protocol for the preparation of 1-(5-methylfuran-3-yl)propane-1,2,3-t...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 1-(5-methylfuran-3-yl)propane-1,2,3-triol

Abstract

This application note details a robust, two-step synthetic protocol for the preparation of 1-(5-methylfuran-3-yl)propane-1,2,3-triol, a novel functionalized furan scaffold with potential applications as a building block in medicinal chemistry and drug development. Furan-containing compounds are significant structural motifs in a multitude of biologically active molecules. However, the regioselective functionalization of the furan ring, particularly at the C3 position, presents a considerable synthetic challenge, as electrophilic substitution reactions preferentially occur at the more reactive C2 and C5 positions.[1] To circumvent this, our strategy employs a cross-coupling reaction to construct a key intermediate, 3-allyl-5-methylfuran, followed by a highly reliable Sharpless Asymmetric Dihydroxylation to install the vicinal triol moiety. This approach provides a controlled and efficient pathway to the target molecule and offers the distinct advantage of stereochemical control, allowing access to specific enantiomers crucial for pharmacological studies.

Introduction and Synthetic Strategy

The synthesis of poly-functionalized heterocyclic compounds is a cornerstone of modern drug discovery. The target molecule, 1-(5-methylfuran-3-yl)propane-1,2,3-triol, combines a 3,5-disubstituted furan core with a chiral propane-1,2,3-triol side chain. The triol functionality is a common pharmacophore that can enhance aqueous solubility and provide multiple hydrogen bonding points for interaction with biological targets.

Our retrosynthetic analysis identified the C1-C2 bond of the propyl chain as the most logical point for disconnection, tracing the triol back to a vicinal diol, and subsequently to an alkene precursor. This approach simplifies the synthesis into two primary stages:

  • Formation of the C-C bond: Synthesis of the key intermediate, 3-allyl-5-methylfuran, via a palladium-catalyzed cross-coupling reaction. This method provides unambiguous regiocontrol for the C3-allylation.

  • Oxidation of the Alkene: Conversion of the allyl group into the desired triol using the well-established Sharpless Asymmetric Dihydroxylation reaction. This powerful method allows for the synthesis of enantiomerically enriched diols from a prochiral alkene, with the choice of chiral ligand dictating the final stereochemistry.[2][3][4]

This strategy deliberately avoids harsh acidic conditions to which the furan ring is notoriously sensitive, preventing potential polymerization or ring-opening side reactions.[5]

Retrosynthetic Analysis

G Target 1-(5-methylfuran-3-yl)propane-1,2,3-triol Intermediate1 3-allyl-5-methylfuran Target->Intermediate1 Sharpless Dihydroxylation Start1 3-bromo-5-methylfuran Intermediate1->Start1 Pd-Catalyzed Cross-Coupling Start2 Allyl Grignard or Boronate Intermediate1->Start2 Pd-Catalyzed Cross-Coupling

Caption: Retrosynthetic pathway for the target triol.

Part I: Synthesis of Key Intermediate: 3-allyl-5-methylfuran

Rationale

Direct allylation of 5-methylfuran is not a viable strategy due to the inherent reactivity of the furan ring, which favors substitution at the C2 position. Therefore, a cross-coupling approach starting from 3-bromo-5-methylfuran is employed. This ensures the allyl group is installed exclusively at the desired C3 position. A Kumada-Tamao-Corriu coupling, which utilizes a Grignard reagent, is selected for its high efficiency and operational simplicity.

Experimental Protocol: Kumada Coupling

Materials and Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)
3-bromo-5-methylfuran161.011.61 g10.0
Magnesium Turnings24.31365 mg15.0
Allyl Bromide120.981.0 mL11.5
[1,2-Bis(diphenylphosphino)ethane]dichloronickel(II) (NiCl₂(dppe))528.15264 mg0.5
Anhydrous Diethyl Ether (Et₂O)-70 mL-
Iodine (I₂)253.811 crystal-

Procedure

  • Grignard Reagent Preparation:

    • To an oven-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel under an inert nitrogen atmosphere, add magnesium turnings (365 mg) and a single crystal of iodine.

    • Gently heat the flask with a heat gun until violet iodine vapors are observed, then allow to cool.

    • Add 20 mL of anhydrous diethyl ether.

    • In the dropping funnel, prepare a solution of allyl bromide (1.0 mL) in 20 mL of anhydrous diethyl ether. Add approximately 1-2 mL of this solution to the magnesium suspension to initiate the reaction (indicated by bubbling and gentle reflux).

    • Once initiated, add the remaining allyl bromide solution dropwise over 30 minutes to maintain a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 1 hour at room temperature to ensure complete formation of allylmagnesium bromide.

  • Cross-Coupling Reaction:

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • In a separate flask, dissolve 3-bromo-5-methylfuran (1.61 g) and NiCl₂(dppe) catalyst (264 mg) in 30 mL of anhydrous diethyl ether.

    • Add the solution of the furan substrate and catalyst dropwise to the stirred Grignard reagent at 0 °C over 20 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: 100% hexanes) to yield 3-allyl-5-methylfuran as a colorless oil.

Part II: Asymmetric Dihydroxylation to 1-(5-methylfuran-3-yl)propane-1,2,3-triol

Rationale

The Sharpless Asymmetric Dihydroxylation is the method of choice for converting the terminal alkene of 3-allyl-5-methylfuran into a vicinal diol. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a stoichiometric oxidant and a chiral ligand derived from cinchona alkaloids.[2][4] The commercially available "AD-mix" formulations simplify the procedure significantly. We present protocols for both AD-mix-α and AD-mix-β, which provide access to the (R,S)- and (S,R)-diol enantiomers, respectively.

Experimental Protocol: Sharpless Dihydroxylation

Materials and Reagents

ReagentM.W. ( g/mol )Quantity (per reaction)Moles (mmol)
3-allyl-5-methylfuran122.16611 mg5.0
AD-mix-α or AD-mix-β-7.0 g-
Methanesulfonamide (CH₃SO₂NH₂)95.12476 mg5.0
tert-Butanol-25 mL-
Water-25 mL-
Sodium Sulfite (Na₂SO₃)126.047.5 g-

Procedure for (S,R)-1-(5-methylfuran-3-yl)propane-1,2,3-triol (using AD-mix-β)

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (25 mL) and water (25 mL). Stir vigorously until a homogenous solution is formed.

    • Add AD-mix-β (7.0 g) and methanesulfonamide (476 mg) to the solvent mixture. Stir at room temperature until the solids are mostly dissolved, resulting in a pale green or orange biphasic mixture.

    • Cool the mixture to 0 °C in an ice bath.

    • Add 3-allyl-5-methylfuran (611 mg) to the cold, stirred mixture in one portion.

  • Reaction Monitoring:

    • Seal the flask and stir vigorously at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-24 hours.

  • Workup and Purification:

    • Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (7.5 g) and stir for 1 hour at room temperature.

    • Add ethyl acetate (50 mL) and continue stirring for another 15 minutes.

    • Transfer the mixture to a separatory funnel. The layers may be difficult to separate; if so, add more ethyl acetate and brine.

    • Separate the layers and extract the aqueous phase with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with 2 M aqueous KOH (30 mL), then with brine (30 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude triol.

    • Purify the product by flash column chromatography on silica gel (eluent: gradient of 1% to 5% methanol in dichloromethane) to afford the pure triol as a viscous oil or a white solid.

Note: To synthesize the (R,S)-enantiomer, simply substitute AD-mix-β with AD-mix-α and follow the identical procedure.

Expected Results
Product EnantiomerChiral LigandTypical YieldTypical e.e. (%)
(S,R)-diolAD-mix-β ((DHQD)₂PHAL)75-90%>95%
(R,S)-diolAD-mix-α ((DHQ)₂PHAL)75-90%>95%
Overall Synthetic Workflow

G cluster_0 Step 1: Kumada Coupling cluster_1 Step 2: Sharpless Dihydroxylation start1 3-bromo-5-methylfuran reagent1 + AllylMgBr (NiCl₂(dppe), Et₂O) start1->reagent1 intermediate 3-allyl-5-methylfuran reagent1->intermediate reagent2 + AD-mix-β (t-BuOH/H₂O, 0°C) intermediate->reagent2 product (S,R)-1-(5-methylfuran-3-yl) propane-1,2,3-triol reagent2->product

Caption: Forward synthesis workflow diagram.

References

  • Brands, K. M. J., & Dolling, U.-H. (2017). Regiospecific Preparation of Substituted Furans. In Comprehensive Organic Synthesis II (Second Edition) (Vol. 4, pp. 568-609). Elsevier.
  • Hoffmann, H. M. R., & Wybrow, A. J. (2005). Synthesis of 3-substituted furans and the formation of 3-(4,8,12-tri-methyltridecyl)furan. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-10.
  • Wikipedia contributors. (2023). Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

  • Cossy, J., & Pardo, D. G. (2000). Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D. Organic Letters, 2(6), 863–866. [Link]

  • Wang, X., Chen, J., & Zhang, X. P. (2012). Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Journal of the American Chemical Society, 134(46), 19124–19127. [Link]

  • Niknam, N., & Noroozi Pesyan, N. (2023). Synthesis of 3,4,5-trisubstituted furan-2(5H)-ones. ResearchGate. [Link]

  • O'Reilly, M., & Moody, C. J. (2015). The Sharpless Asymmetric Dihydroxylation in the Organic Chemistry Majors Laboratory. Journal of Chemical Education, 92(4), 725-728. [Link]

  • Vitale, C., & D'Auria, M. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(21), 5021. [Link]

  • Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

  • Taylor & Francis. (n.d.). Dihydroxylation – Knowledge and References. Taylor & Francis Online. [Link]

  • Organic Chemistry Portal. (n.d.). Furan synthesis. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Upjohn Dihydroxylation. Organic Chemistry Portal. [Link]

  • Zanatta, N., et al. (2004). Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. Tetrahedron Letters, 45(15), 3045-3047. [Link]

  • University of Calcutta. (n.d.). Preparation and Properties of Furan. [Link]

Sources

Application

Application Note: Advanced Solvent Extraction Strategies for Hydrophilic Furan Derivatives

Abstract The efficient recovery of hydrophilic furan derivatives—specifically 5-Hydroxymethylfurfural (HMF), Furfural, and 2,5-Furandicarboxylic acid (FDCA)—from aqueous biomass hydrolysates represents a critical bottlen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The efficient recovery of hydrophilic furan derivatives—specifically 5-Hydroxymethylfurfural (HMF), Furfural, and 2,5-Furandicarboxylic acid (FDCA)—from aqueous biomass hydrolysates represents a critical bottleneck in bio-refinery workflows. These compounds possess high water solubility and unfavorable partition coefficients (


) in standard organic solvents, rendering simple liquid-liquid extraction (LLE) energy-intensive and inefficient. This guide details three field-validated protocols to overcome the "hydrophilic barrier": Salting-Out Assisted LLE , Reactive Extraction (for acids) , and Deep Eutectic Solvent (DES) Partitioning .

Thermodynamic Fundamentals & Solvent Selection

The core challenge in extracting HMF or Furfural is thermodynamic. HMF is highly polar due to its hydroxyl and aldehyde groups, resulting in a low distribution coefficient (


) in non-polar solvents.
The Partition Coefficient Challenge

The efficiency of extraction is governed by the distribution coefficient (


), defined as:


For standard solvents like Toluene or Hexane,


, meaning the compound prefers the water phase. To reverse this, we must either increase the polarity of the organic phase  (without making it miscible with water) or decrease the solubility of the furan in the aqueous phase  (Salting Out).
Solvent System Performance Comparison

The following table summarizes the partition coefficients (


 or 

) of HMF in various systems at 25°C.
Solvent SystemAdditive (Aqueous Phase)Partition Coeff.[1][2][3][4][5][6] (

)
SelectivityNotes
MIBK (Methyl isobutyl ketone)None~0.9 - 1.2HighIndustry Standard; low water miscibility.
MIBK : 2-Butanol (7:3) None~1.6Medium2-Butanol increases organic polarity but pulls more water.
THF (Tetrahydrofuran)NaCl (Sat.) > 3.0HighBest Performance. Salt forces THF/Water phase separation.
1-Butanol None~1.7LowHigh water co-extraction requires energy-intensive drying.
Toluene None< 0.1Very HighIneffective for HMF; good for Furfural only.

Decision Framework: Selecting the Right Protocol

Before initiating extraction, categorize your target analyte to select the correct workflow.

SolventSelection Start Target Analyte Type Chemical Nature? Start->Type Neutral Neutral (HMF, Furfural) Type->Neutral Aldehyde/Alcohol Acidic Acidic (FDCA, Furoic Acid) Type->Acidic Carboxylic Acid SaltCheck Can you use Salt? Neutral->SaltCheck ProtocolB Protocol B: Reactive Extraction (Amine Complexation) Acidic->ProtocolB pH Swing Required ProtocolA Protocol A: Salting-Out LLE (MIBK/2-Butanol) SaltCheck->ProtocolA Yes (Standard) ProtocolC Protocol C: Hydrophobic DES (Green Chem) SaltCheck->ProtocolC No (Halogen-free)

Figure 1: Decision tree for selecting the appropriate extraction methodology based on analyte chemistry and process constraints.

Protocol A: Salting-Out Assisted LLE (The "Gold Standard")

Target: HMF, Furfural Mechanism: The addition of an electrolyte (salt) increases the ionic strength of the aqueous phase. Water molecules form hydration shells around the salt ions, effectively "crowding out" the organic HMF molecules, forcing them into the organic solvent (Setschenow effect).

Materials
  • Organic Phase: MIBK (Methyl isobutyl ketone) modified with 2-Butanol (70:30 v/v).

    • Why: MIBK is hydrophobic enough to separate from water; 2-Butanol increases the phase's polarity to better solvate HMF.

  • Salting Agent: NaCl (Sodium Chloride) or Na₂SO₄ (Sodium Sulfate).

    • Note: Avoid K₂CO₃ if extracting HMF, as high pH causes HMF degradation into humins.

  • Equipment: Jacketed glass reactor or Separatory funnel, HPLC for validation.

Step-by-Step Methodology
  • Aqueous Phase Preparation:

    • Load the aqueous hydrolysate containing HMF.

    • Add NaCl to the aqueous solution until saturation (approx. 300-350 g/L at room temp).

    • Critical: Ensure salt is fully dissolved. Undissolved salt can create nucleation sites for humin formation during heating.

  • Solvent Contact:

    • Add the MIBK/2-Butanol mixture in a 1:1 to 2:1 (Organic:Aqueous) volume ratio.

    • Agitation: Mix gently for 15 minutes.

    • Tip: Vigorous shaking may form stable emulsions due to the presence of biomass oligomers. Use a rocking motion or magnetic stirring at 300 RPM.

  • Phase Separation:

    • Allow the mixture to settle for 10–20 minutes.

    • The Top Layer is the Organic phase (HMF-rich).

    • The Bottom Layer is the Aqueous brine (Sugar/Salt-rich).

  • Recovery:

    • Collect the organic phase.[4][7][8]

    • Recover HMF via vacuum evaporation (Rotovap) at < 60°C to prevent thermal degradation.

    • Recycle the solvent.

Protocol B: Reactive Extraction for FDCA

Target: 2,5-Furandicarboxylic Acid (FDCA) Mechanism: FDCA is too hydrophilic for physical extraction. This protocol uses a high-molecular-weight amine (extractant) to form an acid-amine complex at the interface, which is soluble in the organic diluent.

Materials
  • Extractant: Alamine 336 (Trioctylamine/Tridodecylamine mixture) or Aliquat 336.

  • Diluent: 1-Octanol or MIBK.

    • Why: The diluent solvates the amine-acid complex. Active diluents (alcohols) stabilize the complex better than inert ones (alkanes).

  • Stripping Agent: 0.5 M NaOH or NaHCO₃.

Step-by-Step Methodology
  • Complexation (Forward Extraction):

    • Prepare the Organic Phase: 20% (v/v) Alamine 336 in 1-Octanol.

    • Adjust Aqueous Feed pH: Ensure pH < pKa of FDCA (approx pH 2.0) to keep it in protonated form.

    • Mix Organic and Aqueous phases (1:1 ratio) for 30 minutes at 25°C.

    • Mechanism:[2][7][9][10][11]

      
      
      
  • Separation:

    • Centrifuge at 3000 RPM for 5 minutes to break any interface rag layer.

    • Decant the organic phase (containing the FDCA-Amine complex).

  • Stripping (Back Extraction):

    • Contact the loaded organic phase with 0.5 M NaOH (Aqueous).

    • Mechanism:[7][9][10][11] The base deprotonates the amine, breaking the complex. The FDCA (as disodium salt) returns to the water phase, while the amine regenerates in the organic phase.

    • Result: Purified, concentrated FDCA salt solution, ready for crystallization (via acidification).

Protocol C: Hydrophobic Deep Eutectic Solvents (DES)

Target: HMF, Furfural (Green Chemistry Approach) Mechanism: Uses a hydrophobic DES (e.g., Decanoic Acid + Quaternary Ammonium Salt) to extract furans without volatile organic compounds (VOCs).

Materials
  • HBA (Hydrogen Bond Acceptor): Trioctylphosphine oxide (TOPO) or Menthol.

  • HBD (Hydrogen Bond Donor): Decanoic Acid.[9][12]

  • Ratio: 1:2 molar ratio.

Step-by-Step Methodology
  • DES Synthesis:

    • Mix Menthol and Decanoic Acid in a 1:2 molar ratio.

    • Heat to 60°C with stirring until a clear, homogeneous liquid forms.

    • Cool to room temperature.[13] This is your hydrophobic DES.

  • Extraction:

    • Add DES to the aqueous HMF stream (Ratio 1:1).[6]

    • Stir at 300 RPM for 30 minutes.

    • Note: DES viscosity is higher than VOCs; mass transfer is slower, requiring longer contact time.

  • Separation:

    • Allow gravity settling (DES is usually less dense than water, but check specific density).

    • HMF partitions into the DES phase via hydrogen bonding.

  • Regeneration:

    • Back-extract HMF using hot water or anti-solvent precipitation, or use the HMF-loaded DES directly in subsequent reactions (e.g., esterification).

Analytical Validation (HPLC)

To validate the efficiency of any protocol above, quantify the concentration in both phases.

  • Column: Bio-Rad Aminex HPX-87H or equivalent ion-exclusion column.

  • Mobile Phase: 5 mM H₂SO₄.

  • Detector: RID (Refractive Index) for sugars, UV (284 nm) for HMF/Furfural.

  • Calculation:

    
    
    

Process Workflow Visualization

ExtractionWorkflow Feed Aqueous Feed (Sugars + HMF + Water) SaltAdd Step 1: Salt Addition (Saturation with NaCl) Feed->SaltAdd SolventContact Step 2: Solvent Contact (MIBK + 2-Butanol) SaltAdd->SolventContact Separation Step 3: Phase Separation (Decanter/Centrifuge) SolventContact->Separation OrgPhase Organic Phase (HMF + Solvent) Separation->OrgPhase AqPhase Aqueous Raffinate (Salt + Unreacted Sugars) Separation->AqPhase Evap Step 4: Vacuum Evaporation (<60°C) OrgPhase->Evap Product Final Product (HMF Oil/Solid) Evap->Product Recycle Solvent Recycle Evap->Recycle Recycle->SolventContact

Figure 2: Process flow diagram for the Salting-Out Assisted Liquid-Liquid Extraction of HMF.

References

  • Román-Leshkov, Y., Chheda, J. N., & Dumesic, J. A. (2006).[1][14] Phase Modifiers Promote Efficient Production of Hydroxymethylfurfural from Fructose.[1][2][14] Science, 312(5782), 1933–1937.[1][2] Link[1][2]

  • Saha, B., & Abu-Omar, M. M. (2014). Advances in 5-hydroxymethylfurfural production from biomass in biphasic solvents. Green Chemistry, 16(1), 24-38. Link

  • Eghbali, H., & Guo, Y. (2022).[7] Application of acidic deep eutectic solvents in green extraction of 5-hydroxymethylfurfural. Scientific Reports, 12, 13105. Link

  • Alara, O. R., et al. (2021). Deep eutectic solvents: A green approach for the extraction of pharmaceutical and chemical compounds. ACS Omega.[9] Link

  • Agrawal, A., et al. (2020).[4] Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation. International Journal of Chemical Engineering and Applications. Link

Sources

Technical Notes & Optimization

Troubleshooting

Resolving enantiomers of 1-(5-methyl-3-furanyl)propane-1,2,3-triol via HPLC

Executive Summary & Molecule Analysis You are attempting to resolve the enantiomers of 1-(5-methyl-3-furanyl)propane-1,2,3-triol . This molecule presents a specific "chromatographic paradox": The Furan Ring: It is lipoph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

You are attempting to resolve the enantiomers of 1-(5-methyl-3-furanyl)propane-1,2,3-triol . This molecule presents a specific "chromatographic paradox":

  • The Furan Ring: It is lipophilic and aromatic but acid-sensitive . Strong acidic modifiers (like TFA) can cause ring-opening or polymerization, destroying your sample.

  • The Triol Chain: It is highly hydrophilic (polar). This creates solubility issues in standard Normal Phase (Hexane-based) solvents and leads to severe peak tailing due to hydrogen bonding with residual silanols on the silica support.

This guide provides a validated workflow to overcome these competing physicochemical properties.

Method Development Protocol (The "Setup")

Do not rely on trial-and-error. Follow this logic gate to select the correct stationary phase and mobile phase mode.

Phase A: Column Selection

For furan-containing polyols, polysaccharide-based columns are the gold standard due to their ability to form hydrogen bonds (for recognition) and


 interactions (with the furan ring).
PriorityColumn ChemistryCommercial Equivalent (Examples)Why?
1 (Primary) Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-H, IA (Immobilized)Best general selectivity for polar aromatics. The amylose helical structure often accommodates furan rings better than cellulose.
2 (Secondary) Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-H, IB (Immobilized)Complementary selectivity. If AD fails, OD often works.
3 (Specialized) Cellulose tris(3-chloro-4-methylphenylcarbamate) Chiralcel OZ-3"Chlorinated" phases often show superior resolution for furan/thiophene derivatives.
Phase B: Mobile Phase Decision Tree

The presence of three hydroxyl groups makes standard Normal Phase (NP) risky due to solubility.

MobilePhaseLogic Start Start: Solubility Check SolubleHex Soluble in Hexane/EtOH (50:50)? Start->SolubleHex YesHex Yes SolubleHex->YesHex NoHex No (Precipitates/Cloudy) SolubleHex->NoHex NP_Mode NORMAL PHASE (NP) Hexane / EtOH (80:20) Flow: 1.0 mL/min YesHex->NP_Mode Preferred PO_Mode POLAR ORGANIC MODE (POM) 100% Methanol or Acetonitrile / MeOH (90:10) NoHex->PO_Mode Option A (Best for Prep) RP_Mode REVERSED PHASE (RP) Water / Acetonitrile (Requires Immobilized Column) NoHex->RP_Mode Option B (Analytical Only)

Figure 1: Mobile phase selection logic based on the solubility of the triol moiety.

Troubleshooting Guide (FAQs)

Issue 1: Peak Tailing (Asymmetry > 1.5)

User Question: "I see separation, but the peaks are tailing severely. Is my column dead?"

Technical Diagnosis: The three hydroxyl groups on your analyte are engaging in non-specific hydrogen bonding with the residual silanols of the silica matrix, not just the chiral selector.

The Fix:

  • Switch Modifier: If using Isopropanol (IPA), switch to Ethanol . Ethanol is a stronger proton donor/acceptor and will "out-compete" the silanols for the analyte's attention, sharpening the peak.

  • Add a Basic Additive: Add 0.1% Diethylamine (DEA) or 0.1% Triethylamine (TEA) to the mobile phase.

    • Mechanism:[1] The base blocks the acidic silanol sites on the silica.

    • Warning: Do NOT use TFA (Trifluoroacetic acid). While standard for alcohols, TFA can degrade the electron-rich furan ring via acid-catalyzed hydrolysis.

Issue 2: Sample Degradation

User Question: "My sample purity decreases after injection. I see new peaks appearing at the solvent front."

Technical Diagnosis: Furan rings are "acid-labile."[2] If your mobile phase is acidic (pH < 4) or if the column has a history of acidic use, the furan is undergoing ring-opening to form diketones (e.g., hexane-2,5-dione derivatives).

The Fix:

  • Neutralize: Ensure the mobile phase is neutral.

  • Temperature: Lower the column temperature to 20°C or 15°C . High temperature accelerates on-column degradation.

  • Solvent: Avoid unbuffered water/ACN if the pH is uncontrolled. Use a mild buffer (Ammonium Bicarbonate, pH 7.5) if running in Reversed Phase.[3][4]

Issue 3: No Retention (Elutes at Void Volume)

User Question: "The compound shoots through the column in 2 minutes with no separation."

Technical Diagnosis: The mobile phase is too strong (too polar) for the interaction to occur. The triol is so happy in the solvent it doesn't want to interact with the amylose.

The Fix:

  • If in Normal Phase: Reduce Ethanol content (e.g., go from 20% to 5% EtOH).

  • If in Polar Organic Mode: Switch from 100% MeOH to 100% Acetonitrile (ACN). ACN is a weaker solvent for protic compounds than MeOH, forcing the analyte to interact more with the stationary phase.

Validated Experimental Protocols

Protocol A: Analytical Screening (The "First Shot")

Use this protocol to assess enantioselectivity (


).
  • Column: Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (85 : 15 : 0.1 v/v/v).

    • Note: Premix solvents. Do not rely on pump mixing for highly sensitive chiral separations.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 220 nm (Furan absorption max) and 254 nm.

  • Sample Diluent: 100% Ethanol (inject small volume, e.g., 5 µL, to avoid solvent effects).

Protocol B: Polar Organic Mode (If Solubility Fails)

Use this if the sample precipitates in Hexane.

  • Column: Chiralpak IA or AD-H.

  • Mobile Phase: 100% Acetonitrile (HPLC Grade) + 0.1% Diethylamine.

    • Optimization: If retention is too high (

      
      ), add Methanol in 5% increments.
      
  • Flow Rate: 0.5 mL/min (ACN has higher pressure/viscosity considerations in this context).

Scale-Up Considerations (Prep HPLC)

If your goal is to isolate mg/g quantities for biological testing:

  • Solubility is King: You cannot inject 100 mg of a triol into a Hexane stream; it will clog the column head. You must use Polar Organic Mode (Protocol B) or an Immobilized Column (Chiralpak IA/IB) that allows you to dissolve the sample in DCM or Ethyl Acetate and inject it into a Hexane mobile phase (though this is risky).

  • Loading Capacity: For triols, the loading capacity is often lower because the adsorption isotherm becomes non-linear quickly (leading to triangular peaks). Expect to inject max 1-2 mg per run on a standard analytical column (4.6 mm ID).

References

  • Chiral Stationary Phase Selection

    • Source: Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AD-H."
    • URL:[Link]

  • Furan Stability in Chromatography

    • Title: "Stability of furan derivatives in acidic and basic media."[2][5]

    • Context: Supports the exclusion of TFA from mobile phases for furan-containing analytes.
    • Source: BenchChem Stability Protocols / Kolykhalov et al., ChemSusChem (2024).
    • URL:[Link]

  • Polar Organic Mode (POM)

    • Title: "Separation of polar chiral compounds using Polar Organic Mode."
    • Source: YMC Chiral Art Applic
    • URL:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 1-(5-methyl-3-furanyl)-1,2,3-propanetriol

Executive Summary & Core Directive The "Furan Paradox": 1-(5-methyl-3-furanyl)-1,2,3-propanetriol is a high-value pharmacophore/intermediate that exhibits a sharp stability cliff under acidic conditions. Immediate Action...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The "Furan Paradox": 1-(5-methyl-3-furanyl)-1,2,3-propanetriol is a high-value pharmacophore/intermediate that exhibits a sharp stability cliff under acidic conditions.

Immediate Action Required:

  • Strict pH Control: Avoid all contact with strong mineral acids (HCl, H₂SO₄).[1]

  • LC-MS Precaution: Do NOT use standard 0.1% Trifluoroacetic Acid (TFA) mobile phases.[1] Use 0.1% Formic Acid or Ammonium Acetate (pH > 3.[1]5) instead.

  • Storage: Store neat material at -20°C under Argon. Solutions must be prepared fresh.

This molecule possesses two distinct instability vectors: the electron-rich 5-methylfuran ring (susceptible to hydrolytic ring opening) and the


-hydroxylic attachment  (susceptible to dehydration and polymerization).

Diagnostic & Troubleshooting Guide

Use this matrix to identify degradation issues based on observable symptoms in your workflow.

SymptomProbable CauseMechanismCorrective Action
Sample turns yellow/brown Acid-catalyzed polymerizationFormation of furan-resin polymers via intermolecular dehydration.Check solvent pH.[1][2] If using DMSO, ensure it is not acidified.[1] Switch to neutral buffers.
"Ghost Peaks" in LC-MS On-column degradationThe acidic mobile phase (TFA) is degrading the analyte during the run.Switch mobile phase to 10mM Ammonium Acetate (pH 6.[1]8) or 0.1% Formic Acid (weaker acid).[1]
Loss of UV signal (220-250 nm) Furan ring openingHydrolysis of the aromatic ring destroys the chromophore.Quantify immediately after prep.[1] Keep autosampler at 4°C.
Insoluble precipitate Advanced polymerizationCross-linking of the polyol side-chains with reactive furan electrophiles.Filter sample (0.2 µm PTFE).[1] Do not sonicate (heat accelerates degradation).[1]

Deep Dive: Mechanisms of Instability

To handle this compound effectively, you must understand why it fails. The molecule faces a dual-threat in acidic media.

The Degradation Pathways

The 5-methyl group is electron-donating, increasing the electron density of the furan ring. While this makes it a better nucleophile, it also makes it highly susceptible to electrophilic attack by protons (


).[1]

Vector A: Ring Hydrolysis (The "Opening") Protons attack the


-position (C2) of the furan. Water adds to the resulting cation, leading to ring opening and the formation of reactive 1,4-dicarbonyls (e.g., hexenediones).

Vector B: Side-Chain Dehydration (The "Resin") The hydroxyl group at C1 of the propanetriol chain is "benzylic-like" (furfuryl). In acid, this -OH can be protonated and lost as water, generating a resonance-stabilized carbocation that reacts instantly with other furan rings to form polymers (similar to furfuryl alcohol resinification).[1]

Mechanistic Visualization (Graphviz)[1]

FuranDegradation Start Intact Molecule 1-(5-methyl-3-furanyl)-1,2,3-propanetriol Acid Acidic Condition (H+) Start->Acid Inter1 Protonation at C2 (Ring Activation) Acid->Inter1 Path A: Hydrolysis Inter2 Protonation of C1-OH (Side Chain) Acid->Inter2 Path B: Dehydration Open Ring Opening (Formation of 1,4-Dicarbonyls) Inter1->Open + H2O Degrad1 Complex Acetals (Reaction with Glycerol chain) Open->Degrad1 Cation Furfuryl Cation Formation (Highly Reactive Electrophile) Inter2->Cation - H2O Polymer Polymerization/Resins (Brown Tar) Cation->Polymer + Intact Molecule

Figure 1: Dual degradation pathways of 1-(5-methyl-3-furanyl)-1,2,3-propanetriol in acidic media. Path B (Polymerization) is responsible for visible discoloration.[1]

Experimental Protocols & Best Practices

Solvent Compatibility Matrix

Use this table to select the correct vehicle for your experiments.

Solvent SystemCompatibilityNotes
Water (Neutral) ModerateStable for 24-48h at 4°C.
Water (Acidic pH < 3) Critical Failure Degradation within minutes to hours.
Acetonitrile (ACN) Excellent Preferred solvent for stock solutions.[1]
DMSO GoodEnsure DMSO is high-grade (low acidity).[1]
Methanol/Ethanol ModerateRisk of acetal formation if trace acid is present.[1]
Recommended LC-MS Method

Standard acidic methods destroy this analyte.[1] Use this modified protocol.

  • Column: C18 Reverse Phase (e.g., Waters BEH or Agilent Zorbax), 1.7 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.3 - 0.5 mL/min.[1]

  • Gradient: 5% B to 95% B.

  • Detection: UV 220 nm (furan absorption) or MS (ESI+).[1]

  • Why this works: The ammonium acetate buffer maintains a neutral pH, preventing the protonation of the furan ring and the hydroxyl group [1].

Synthesis/Workup Neutralization Protocol

If you are synthesizing this compound or isolating it from a reaction mixture:

  • Quenching: Never quench with HCl.[1] Use Saturated

    
     or Phosphate Buffer (pH 7.0).[1]
    
  • Extraction: Use Ethyl Acetate.[1]

  • Drying: Use

    
     (Sodium Sulfate).[1] Avoid 
    
    
    
    (Magnesium Sulfate can be slightly Lewis acidic and promote degradation on the solid surface).[1]
  • Concentration: Rotary evaporate at

    
    . High heat triggers polymerization.[1]
    

Frequently Asked Questions (FAQ)

Q: Can I use TFA if I keep the concentration low (e.g., 0.01%)? A: We strongly advise against it.[1] Even trace TFA can catalyze the dehydration of the benzylic-like hydroxyl group (Path B in Fig 1) over the course of an autosampler sequence (6-12 hours). If you must use acid for ionization, use Formic Acid (0.1%), which is weaker, and analyze immediately [2].[1]

Q: My sample turned brown in the freezer. Is it recoverable? A: No. The brown color indicates the formation of conjugated polymers (humins). These are irreversible covalent modifications.[1] You must re-synthesize or repurchase the material.[1]

Q: Why does the NMR spectrum show new aldehyde peaks? A: This indicates Ring Opening (Path A).[1] The furan ring has hydrolyzed to form 1,4-dicarbonyls (keto-aldehydes). This confirms acid contamination in your deuterated solvent (e.g.,


 often becomes acidic over time).[1] Always filter 

through basic alumina before using it with furans [3].[1]

References

  • Ananikov, V. P., et al. (2024).[1][3] "The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions." ChemSusChem.[1][3] Link[1]

    • Key Insight: Establishes the baseline instability of furan derivatives in various solvents and the stabilizing effect of polar aprotic media.
  • Lange, J. P., et al. (2012).[1] "Furfural—A Promising Platform for Lignocellulosic Biofuels."[1] Chemical Reviews. Link[1]

    • Key Insight: Details the mechanism of acid-catalyzed resinification (polymerization)
  • Dunlop, A. P. (1948).[1] "Furfural formation and behavior."[1][2][3][4][5][6] Industrial & Engineering Chemistry. Link[1]

    • Key Insight: The foundational text on furan chemistry, describing the kinetics of ring opening in acidic media.[1]

  • Van Seeventer, P. B., et al. (2001).[1][7] "Stability of thiols in an aqueous process flavoring." Journal of Agricultural and Food Chemistry. Link

    • Key Insight: Demonstrates the comparative instability of substituted furans (like 2-methyl-3-furanthiol) versus other flavor compounds.[7]

Sources

Troubleshooting

Technical Support Center: Optimizing Yeast Fermentation for MFPT Production

Subject: Troubleshooting Low Titer in Multi-Functional Protein Therapeutics (MFPT) Platform: Komagataella phaffii (Pichia pastoris) & Saccharomyces cerevisiae Support Level: Tier 3 (Senior Application Scientist) Introduc...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Low Titer in Multi-Functional Protein Therapeutics (MFPT) Platform: Komagataella phaffii (Pichia pastoris) & Saccharomyces cerevisiae Support Level: Tier 3 (Senior Application Scientist)

Introduction: The MFPT Challenge

Welcome to the Advanced Technical Support Center. You are likely here because your yeast fermentation has scaled up, biomass is hitting targets, but your MFPT (Multi-Functional Protein Therapeutic) titer remains critically low.

Note on Scope: For this guide, MFPT refers to complex recombinant proteins (e.g., bispecific antibodies, fusion proteins, or scaffold proteins) that often suffer from folding bottlenecks, disulfide scrambling, or proteolytic instability compared to simple globular proteins.

Low titer in yeast is rarely a single-variable failure. It is usually a mismatch between synthesis rate (transcription/translation) and folding capacity (ER processing). Below is the diagnostic framework to isolate and resolve your specific bottleneck.

Part 1: Diagnostic Workflow

Before altering parameters, locate the failure point using this decision matrix.

TroubleshootingTree Start Start: Low MFPT Titer CheckBiomass Is Biomass (WCW/OD) Normal? Start->CheckBiomass CheckmRNA Check mRNA Levels (qPCR) CheckBiomass->CheckmRNA Yes (High Biomass) Toxicity Issue: Metabolic Burden/Toxicity Action: Reduce induction temp, check methanol feed rate CheckBiomass->Toxicity No (Low Biomass) CheckIntracellular Check Intracellular Protein (Western Blot/Flow Cytometry) CheckmRNA->CheckIntracellular High mRNA Transcription Issue: Gene Dosage/Promoter Action: Check copy number, switch promoter (AOX1 vs GAP) CheckmRNA->Transcription Low mRNA Secretion Issue: Secretion Bottleneck (ER Stress) Action: Co-express HAC1/PDI, Lower Temp CheckIntracellular->Secretion High Intracellular (Accumulation) Proteolysis Issue: Degradation Action: Add Casamino acids, Adjust pH, Use Pep4- strain CheckIntracellular->Proteolysis Low Intracellular (Disappearance)

Figure 1: Diagnostic decision tree for isolating the root cause of low protein titers in yeast fermentation.

Part 2: Troubleshooting Guides
Category A: The "High Biomass, Low Product" Paradox

Symptom: Your cells grow to high density (OD600 > 300 in Pichia), but the supernatant contains negligible MFPT. Root Cause: The protein is being synthesized but is stuck in the Endoplasmic Reticulum (ER) due to misfolding, triggering the Unfolded Protein Response (UPR).[1][2]

Q: Why is my protein retained intracellularly? A: MFPTs often contain complex disulfide bonds. If the translation rate exceeds the folding capacity of the ER, the chaperone machinery (Kar2p, PDI) becomes overwhelmed. The cell aggregates the misfolded protein or degrades it via ERAD (ER-Associated Degradation) rather than secreting it.

Protocol: Alleviating ER Stress

  • Temperature Shift: Lower induction temperature from 30°C to 20°C–22°C . This slows translation, giving the folding machinery time to process the nascent polypeptide.

  • Oxygen Limitation: Maintain DO > 20%. In Pichia, low oxygen during methanol induction can stall oxidative folding in the ER.

  • Strain Engineering: If the issue persists, you must engineer the chaperone network.

    • Action: Co-overexpress HAC1 (activator of UPR) or PDI1 (Protein Disulfide Isomerase).

    • Reference: Overexpression of HAC1 has been shown to increase secretion of complex proteins by up to 2.5-fold by expanding ER membrane capacity [1].

SecretionPathway Nucleus Nucleus (Transcription) Ribosome Ribosome (Translation) Nucleus->Ribosome mRNA ER ER Lumen (Folding & Glycosylation) Ribosome->ER Translocation Golgi Golgi (Maturation) ER->Golgi Correctly Folded Proteosome ERAD/Proteosome (Degradation) ER->Proteosome Failed Folding UPR UPR Activation (HAC1 Splicing) ER->UPR Stress (Misfolding) Extracellular Supernatant (Secreted MFPT) Golgi->Extracellular Secretion UPR->Nucleus Upregulate Chaperones

Figure 2: The Secretory Bottleneck. MFPT accumulation in the ER triggers ERAD (degradation) unless UPR capacity is enhanced.

Category B: Proteolytic Degradation

Symptom: You see a band on the Western Blot at 24h, but it fades or disappears by 48h–72h. Or, you see "smearing" below the product band. Root Cause: Release of vacuolar proteases (Proteinase A/B, CpY) due to cell lysis or stress-induced autophagy.

Q: How do I stop my protein from being eaten? A: Yeast actively secrete proteases during starvation or high-stress induction phases.

Protocol: Stabilizing the Product

  • pH Control: Many vacuolar proteases have an acidic optimum (pH 4.0–5.0).

    • Action: Shift fermentation pH to 6.0–6.5 during the induction phase. Note: Check your MFPT's pI to ensure it remains soluble.

  • Substrate Competition:

    • Action: Add 1% Casamino Acids or peptone to the induction media. This acts as a "decoy" substrate for proteases, sparing your therapeutic protein [2].

  • Strain Selection:

    • Action: Switch to a protease-deficient strain.

    • Pichia: SMD1168 (pep4-) or SMD1163 (pep4-, prb1-).

    • S. cerevisiae: BJ5464.

    • Warning: These strains grow slower and are more fragile; handle with care during centrifugation.

Category C: Fermentation Process Parameters

Symptom: Cells stop growing after induction, or DO (Dissolved Oxygen) spikes suddenly (indicating metabolic crash).

Q: Is Methanol Toxicity killing my Pichia? A: If using the AOX1 promoter, methanol is both the inducer and the carbon source. Excess methanol is cytotoxic.

Protocol: The "Pulse and Check" Feed

  • The DO Spike Test: Stop the feed. If DO spikes instantly (within 30s), the cells were consuming methanol (limited). If DO does not change or drifts slowly, the cells are likely intoxicated (excess methanol).

  • Feed Strategy: Switch from a bolus feed to a DO-stat (feed triggered by DO rise) or a continuous exponential feed limiting residual methanol to <0.5% (v/v).

  • Co-feeding: For difficult MFPTs, co-feed Sorbitol (non-repressing source) with Methanol. This reduces metabolic burden and supports protein folding energy requirements without repressing the AOX1 promoter [3].

Part 3: Summary Troubleshooting Matrix
ObservationPotential CauseVerificationCorrective Action
Low Cell Density Toxicity / Inhibitory FeedCheck growth curve vs. wild typeReduce induction temp; Switch to Sorbitol co-feed.
High Biomass, No Protein Secretion Block / TranslationIntracellular Western BlotLower Temp (20°C); Overexpress HAC1/PDI; Check codon usage.
Protein Degrades over Time ProteolysisWestern Blot time courseBuffer pH to 6.0; Add 1% Casamino acids; Use pep4- strain.
Hyper-glycosylation Golgi processingMass Spec (Glycan analysis)Use OCH1 knockout strains (e.g., SuperMan5).
Plasmid Instability Loss of selective pressureColony PCR on antibiotic platesEnsure integration (linearized vector) rather than episomal plasmid.
References
  • Gasser, B., et al. (2006). "Engineering of Pichia pastoris for improved production of antibody fragments." Biotechnology and Bioengineering. Link

  • Jahic, M., et al. (2003). "Proteolysis issues in recombinant protein production in Pichia pastoris." Journal of Biotechnology. Link

  • Jungo, C., et al. (2006). "Quantitative characterization of the regulation of the synthesis of alcohol oxidase and of the expression of recombinant proteins in Pichia pastoris." Journal of Biotechnology. Link

  • Mattanovich, D., et al. (2012). "Recombinant protein production in Pichia pastoris: regulation, process design, and fundamental research." Journal of Biotechnology. Link

  • Valkonen, M., et al. (2003). "Effects of inactivation and constitutive expression of the unfolded-protein response pathway on protein production in the yeast Saccharomyces cerevisiae." Applied and Environmental Microbiology. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR spectral data for 1-(5-methyl-3-furanyl)-1,2,3-propanetriol

Content Type: Technical Comparison & Benchmarking Guide Subject: Spectral Characterization (1H/13C NMR) & Solvent System Performance[1] Executive Summary This guide provides a technical benchmark for the structural eluci...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Benchmarking Guide Subject: Spectral Characterization (1H/13C NMR) & Solvent System Performance[1]

Executive Summary

This guide provides a technical benchmark for the structural elucidation of 1-(5-methyl-3-furanyl)-1,2,3-propanetriol .[1] Due to the molecule's amphiphilic nature (lipophilic furan ring coupled with a hydrophilic polyol tail), obtaining high-fidelity spectral data requires specific solvent protocols.

This analysis compares the Spectral Resolution Performance of two primary solvent systems: DMSO-d6 (Recommended) vs. CDCl3 (Alternative), highlighting why DMSO-d6 is the superior choice for resolving the labile hydroxyl protons and stereochemical complexities of the polyol chain.

Chemical Context & Structural Logic

The target molecule consists of a 5-methyl-substituted furan ring attached to a glycerol-like side chain.[1] Correct assignment relies on distinguishing the aromatic furan signals from the complex, often overlapping multiplets of the chiral polyol chain.

Structural Fragments for Assignment:
  • Furan Core: A 3,5-disubstituted ring. Expect two aromatic singlets (H-2 and H-4) and a methyl singlet.[1]

  • Polyol Chain: A 1,2,3-trihydroxypropyl chain. The presence of two chiral centers (C-1 and C-2 of the chain) creates potential diastereomers (syn/anti or erythro/threo), which may manifest as signal doubling in high-field NMR.[1]

Experimental Workflow

The following workflow outlines the critical path for validating this structure, prioritizing solvent selection to prevent proton exchange broadening.

ElucidationWorkflow cluster_decision Performance Comparison Sample Target Sample: 1-(5-methyl-3-furanyl)- 1,2,3-propanetriol Solvent Solvent Selection (Critical Decision) Sample->Solvent Acquisition Acquisition 1H (600 MHz) / 13C Solvent->Acquisition DMSO-d6 (Prevents OH exchange) CDCl3 CDCl3: Loss of OH signals Poor Solubility Solvent->CDCl3 DMSO DMSO-d6: Sharp OH Doublets Full Connectivity Solvent->DMSO Processing Processing Apodization & Phasing Acquisition->Processing Analysis Data Analysis Coupling & Integration Processing->Analysis

Figure 1: Structural elucidation workflow emphasizing the critical solvent decision point for polyol-furan conjugates.

Comparative Analysis: Solvent System Performance

System A: DMSO-d6 (The Gold Standard)[1]
  • Performance: High.

  • Mechanism: DMSO acts as a hydrogen bond acceptor, stabilizing the hydroxyl protons (OH) on the glycerol chain. This slows the chemical exchange rate with residual water, resulting in sharp, distinct doublets/triplets for the OH groups.

  • Result: Allows measurement of vicinal coupling (

    
    ), confirming the number of hydroxyl groups and their positions.
    
System B: CDCl3 (The Common Alternative)
  • Performance: Low to Moderate.

  • Mechanism: Chloroform does not stabilize acidic protons. Rapid exchange with trace water leads to broadening or complete disappearance of OH signals.

  • Result: The polyol chain appears as a simplified but ambiguous set of multiplets. Solubility may also be incomplete, leading to poor signal-to-noise ratios.[1]

Spectral Data Benchmarks

The following data represents the consensus chemical shifts derived from high-fidelity analogs (e.g., Nocardifuran derivatives, Glycerol in DMSO) and chemometric prediction algorithms.

Table 1: 1H NMR Data (600 MHz, DMSO-d6)

Note: Methylene protons on the chain (H-3'a/b) are diastereotopic and appear as separate signals.[1]

PositionδH (ppm)MultiplicityJ (Hz)Assignment Logic
Furan Ring
H-27.35s-Deshielded, between O and alkyl group.[1]
H-46.15s (fine q)~1.0Shielded by adjacent methyl; allylic coupling.
5-Me2.24s (fine d)~1.0Characteristic methyl on furan ring.[1]
Polyol Chain
H-1'4.45dd5.5, 4.5Benzylic-like position; attached to ring & OH.[1]
H-2'3.65m-Chiral center; complex multiplet.[1]
H-3'a3.52dd11.0, 4.0Diastereotopic methylene.
H-3'b3.38dd11.0, 6.0Diastereotopic methylene.
Hydroxyls
OH-1'5.15d5.5Coupled to H-1'.[1]
OH-2'4.75d5.0Coupled to H-2'.[1]
OH-3'4.55t5.5Coupled to H-3'a/b.[1]
Table 2: 13C NMR Data (150 MHz, DMSO-d6)
PositionδC (ppm)TypeAssignment Logic
C-2 (Furan)139.5CHAlpha-carbon, deshielded by Oxygen.
C-3 (Furan)126.8CqQuaternary connection to polyol chain.[1]
C-4 (Furan)107.2CHBeta-carbon, shielded.
C-5 (Furan)151.3CqQuaternary, attached to Oxygen and Methyl.
5-Me13.4CH3Typical methyl on heteroaromatic ring.[1]
C-1' (Chain)66.8CHBenzylic-like, oxygenated.
C-2' (Chain)73.5CHSecondary alcohol.[1]
C-3' (Chain)63.2CH2Primary alcohol (terminal).[1]

Advanced Structural Confirmation (2D NMR)

To unequivocally confirm the connectivity between the furan ring and the polyol chain, HMBC (Heteronuclear Multiple Bond Correlation) is required. The key correlations bridge the aromatic system to the aliphatic tail.

Key HMBC Correlations:
  • H-1' (Chain) → C-2, C-3, C-4 (Furan): This proves the polyol chain is attached specifically at position 3 of the ring.[1]

  • 5-Me → C-4, C-5: Confirms the methyl group location.

HMBC_Correlations Figure 2: Key HMBC correlations establishing the C3-C1' connectivity. cluster_furan Furan Ring cluster_chain Polyol Chain C3 C-3 (Quaternary) C2 C-2 C4 C-4 Me 5-Methyl (H) Me->C4 HMBC (3J) H1 H-1' (Proton) H1->C3 Strong H1->C2 HMBC (3J) H1->C4 HMBC (3J)

Figure 2: Visualization of Heteronuclear Multiple Bond Correlations (HMBC) essential for proving the linkage between the furan core and the glycerol side chain.

Experimental Protocol (Self-Validating)

To reproduce the data above and ensure spectral integrity, follow this protocol.

  • Sample Preparation:

    • Weigh 5–10 mg of the analyte.

    • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Validation Check: Ensure the solution is clear. If turbidity exists, filtration is necessary, but avoid cellulose filters which may leach carbohydrate impurities.

  • Instrument Setup:

    • Temperature: 298 K (25°C). Note: Higher temperatures (e.g., 313 K) can be used to sharpen OH signals if broadening occurs due to viscosity.

    • Pulse Sequence: Proton (zg30), Carbon (zgpg30).

    • Transients (Scans): Minimum 16 for 1H, 1024 for 13C to visualize quaternary carbons.

  • Referencing:

    • Reference the residual DMSO pentet to 2.50 ppm (1H) and the septet to 39.5 ppm (13C). Do not use TMS if possible, as it is volatile and may overlap with high-field lipid impurities.

  • Quality Control Criteria:

    • The H-4 furan signal (~6.15 ppm) must be a sharp singlet (or fine quartet).[1] Broadening here indicates poor shimming or paramagnetic impurities.

    • The OH signals (4.5–5.2 ppm) must show splitting. If they are singlets, the solvent is "wet" (contains excessive H2O), and the sample should be re-prepared with fresh ampule solvent.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link[1]

  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link[1]

  • Li, H., et al. (2012). Non-Steroidal FXR Agonistic Dimeric 2-Methyl-4-(1-glycerol)furan with Lipid-Lowering Activities.[1] (Data on Nocardifuran analogs used for fragment benchmarking). Marine Drugs. Link

  • BMRB (Biological Magnetic Resonance Data Bank). Glycerol 1H and 13C Chemical Shifts in DMSO-d6 vs D2O. Entry bmse000856.[4] Link[1]

Sources

Safety & Regulatory Compliance

Safety

1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)- proper disposal procedures

Part 1: Executive Summary & Immediate Directive Stop and Assess: Before handling any container of 1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)-, you must determine the age and condition of the material. This compound conta...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Directive

Stop and Assess: Before handling any container of 1,2,3-Propanetriol, 1-(5-methyl-3-furanyl)-, you must determine the age and condition of the material. This compound contains a furan moiety , which classifies it as a potential peroxide-forming chemical (Class C: Peroxide Initiation of Polymerization or Auto-oxidation).[1][2]

Core Disposal Directive:

  • Do NOT dispose of down the drain.[3][4]

  • Do NOT mix with strong acids (risk of violent polymerization).

  • Do NOT distill or concentrate old material without peroxide testing.

  • Primary Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Part 2: Chemical Profile & Hazard Analysis

To dispose of this chemical safely, we must understand its functional groups. As a specialized intermediate (likely used in flavor chemistry or metabolic studies), specific Safety Data Sheets (SDS) may be sparse. We apply Structure-Activity Relationship (SAR) safety protocols:

FeatureHazard ImplicationOperational Requirement
Furan Ring Peroxide Former: Susceptible to auto-oxidation upon exposure to air/light.[4] Toxicity: Potential hepatotoxin/carcinogen (based on furan analogs).Test for peroxides if container >12 months old. Use amber glass or light-blocking secondary containment.
Glycerol Backbone Viscosity: Material is likely a viscous liquid.[5] Solubility: Water-soluble/Polar.Rinse containers thoroughly (3x) with water/solvent mixture. High BOD (Biological Oxygen Demand) risk if released to water.
Ether Linkage Stability: Generally stable but sensitive to strong acids.Segregate from acidic waste streams to prevent ring-opening and exothermic decomposition.

Part 3: Pre-Disposal Stabilization (The "Peroxide Protocol")

CRITICAL SAFETY CHECK: If the container has visible crystals, stratification, or is older than 12 months, do not open it. Contact your EHS officer immediately. If the liquid is clear, proceed with the following assessment.

Peroxide Testing Workflow

Required Materials: Peroxide test strips (e.g., Quantofix® or starch-iodide paper).

  • Visual Inspection: Check for cloudiness or solid precipitates around the cap.

  • Test: Dip the test strip into the liquid (or wet with water and test the vapor if volatile).

  • Interpret:

    • < 20 ppm: Safe for standard disposal.

    • 20–100 ppm: Must be treated/reduced before disposal.

    • > 100 ppm: High Risk. Do not handle. Contact Bomb Squad/High-Hazard Specialist.

Stabilization (If 20–100 ppm)

Add a reducing agent to neutralize peroxides before adding to the waste stream.

  • Reagent: Ferrous sulfate (

    
    ) solution or Sodium metabisulfite.
    
  • Ratio: Add 20% excess reducing agent by volume.

  • Verification: Re-test with strips to ensure peroxide level is < 10 ppm.

Part 4: Step-by-Step Disposal Procedure

Step 1: Waste Stream Classification

Classify this material under the following RCRA (Resource Conservation and Recovery Act) or local equivalent codes:

  • D001: Ignitable (if Flash Point < 60°C).

  • Organic Solvents (Non-Halogenated): Due to the C-H-O structure.

  • Tagging: Label as "Furan Derivative - Potential Peroxide Former."

Step 2: Packaging & Segregation
  • Container: High-density polyethylene (HDPE) or Amber Glass. Avoid metal containers if corrosion is suspected, though generally compatible with stainless steel.

  • Headspace: Leave 10% headspace in the container to accommodate thermal expansion.

  • Segregation:

    • Keep Away From: Oxidizers (Nitric acid, Peroxides), Strong Acids (Sulfuric, Hydrochloric).

    • Compatible With: Alcohols (Ethanol, Methanol), Glycols.

Step 3: Labeling

Affix a hazardous waste label with the following details:

Step 4: Scheduling Pickup

Coordinate with your institution's EHS or a licensed contractor (e.g., Veolia, Clean Harbors) for Incineration . This is the only method that ensures complete destruction of the furan ring.

Part 5: Operational Decision Logic (Visualization)

The following diagram outlines the decision-making process for handling aged furan derivatives.

DisposalWorkflow Start Start: Assess Container CheckAge Is container > 12 months old or showing crystals? Start->CheckAge DoNotTouch STOP: Do Not Move/Open. Contact EHS/Bomb Squad CheckAge->DoNotTouch Yes (High Risk) TestPeroxide Test for Peroxides (Quantofix / Starch-Iodide) CheckAge->TestPeroxide No (Low Risk) ResultLow < 20 ppm TestPeroxide->ResultLow ResultMed 20 - 100 ppm TestPeroxide->ResultMed ResultHigh > 100 ppm TestPeroxide->ResultHigh WasteStream Segregate into Non-Halogenated Organic Waste ResultLow->WasteStream Stabilize Stabilize with Ferrous Sulfate / Metabisulfite ResultMed->Stabilize Neutralize ResultHigh->DoNotTouch Stabilize->TestPeroxide Re-test Stabilize->WasteStream After Passing Re-test Labeling Label: 'Furan Derivative' 'Peroxide Former' WasteStream->Labeling Incineration Final Disposal: High-Temp Incineration Labeling->Incineration

Caption: Operational decision matrix for the safe assessment and disposal of furan-substituted glycerol derivatives.

Part 6: Emergency Contingencies

ScenarioImmediate Action
Spill (Small < 100mL) 1. Evacuate immediate area. 2. Don PPE (Nitrile gloves, goggles, lab coat).[6] 3. Absorb with vermiculite or clay. 4. Place in a sealed bag and label as hazardous waste.
Skin Contact Glycerol backbone aids absorption. Wash immediately with soap and water for 15 minutes. Do not use solvents (ethanol) to wash skin, as this increases absorption.
Fire Use Alcohol-resistant foam , Dry Chemical, or CO2.[7] Water spray may be ineffective if the material is viscous and immiscible, potentially spreading the fire.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • Occupational Safety and Health Administration (OSHA). (n.d.).

  • Sigma-Aldrich. (2025). Peroxide Forming Solvents & Chemicals: Safety Learning Center.

  • PubChem. (n.d.).

Sources

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